molecular formula C8H10N2O2 B1463892 6-(Dimethylamino)picolinic acid CAS No. 30721-88-1

6-(Dimethylamino)picolinic acid

Cat. No.: B1463892
CAS No.: 30721-88-1
M. Wt: 166.18 g/mol
InChI Key: JKGDTVHJRLJIIR-UHFFFAOYSA-N
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Description

6-(Dimethylamino)picolinic acid (CAS 30721-88-1) is a pyridine carboxylic acid derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound serves as a versatile intermediate in scientific research, particularly in the synthesis of pharmaceuticals. It is employed in the development of drugs targeting neurological disorders and in the production of compounds with potential anti-inflammatory and analgesic properties . The picolinic acid scaffold is a significant moiety in medicinal chemistry, known for its ability to facilitate π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity . Researchers utilize this compound to create ligands that bind to specific receptors, aiding in the study of complex biochemical pathways . Its applications extend beyond pharmaceuticals to agrochemicals, where it contributes to the formulation of pesticides and herbicides . The compound should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGDTVHJRLJIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696273
Record name 6-(Dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30721-88-1
Record name 6-(Dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 6-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(Dimethylamino)picolinic acid, synthesizing its physicochemical properties, synthetic pathways, and utility in coordination chemistry and drug development.

Structural Dynamics, Synthetic Utility, and Coordination Chemistry[1]

Executive Summary

6-(Dimethylamino)picolinic acid (6-DMA-PA) is a functionalized pyridine derivative characterized by a "push-pull" electronic system.[1] The electron-donating dimethylamino group at the 6-position, combined with the electron-withdrawing carboxylic acid at the 2-position, creates a unique electronic gradient across the pyridine ring. This molecule serves as a critical scaffold in medicinal chemistry for modulating lipophilicity and basicity, and as a sterically demanding ligand in coordination chemistry, where it is often used to enforce specific metal geometries by blocking coordination sites.

Physicochemical Profile

The introduction of the dimethylamino group significantly alters the properties of the parent picolinic acid, enhancing the basicity of the pyridine nitrogen and increasing lipophilicity.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 6-(Dimethylamino)pyridine-2-carboxylic acid
CAS Number 30721-88-1
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, dilute aqueous acid/base; sparingly soluble in non-polar solvents.[1][2][3][4]
pKa (Predicted) COOH: ~5.2
LogP (Predicted) ~1.2 (More lipophilic than picolinic acid due to NMe₂ group)

Expert Insight on Acidity/Basicity: Unlike unsubstituted picolinic acid (pKa of Py-N ≈ 1.0), the 6-dimethylamino analog is significantly more basic.[1] The lone pair on the exocyclic nitrogen donates electron density into the ring via resonance (+M effect), stabilizing the protonated pyridine nitrogen. However, this effect is competing with the steric bulk of the methyl groups, which can hinder solvation of the protonated species.

Structural Dynamics & Electronic Properties[3]

The reactivity of 6-DMA-PA is defined by the interplay between the amino substituent and the pyridine ring.

  • Electronic "Push-Pull" System: The NMe₂ group acts as a strong

    
    -donor, increasing electron density at the 3 and 5 positions and the ring nitrogen.[1] The carboxyl group at position 2 withdraws density, polarizing the molecule.
    
  • Steric Hindrance: The dimethylamino group at position 6 is bulky.[1] This steric bulk is the defining feature of its coordination chemistry, preventing the formation of planar complexes often seen with smaller ligands.

Visualization: Electronic Resonance & Steric Zone

The following diagram illustrates the resonance stabilization and the "Steric Exclusion Zone" created by the dimethylamino group.

G cluster_0 Electronic Flow N_Exo N(Me)2 (Electron Donor) Py_Ring Pyridine Ring (Conduit) N_Exo->Py_Ring +M Effect (Resonance) Steric STERIC CLASH ZONE (Blocks 6-position approach) N_Exo->Steric N_Ring Pyridine N (Basic Center) Py_Ring->N_Ring Increased Electron Density COOH COOH (Electron Withdrawing) Py_Ring->COOH -I/-M Effect

Figure 1: Electronic flow diagram showing the donation from the exocyclic nitrogen increasing the basicity of the ring nitrogen, while the bulky methyl groups create a steric exclusion zone.

Synthetic Pathways[2][3]

The most robust route to 6-(dimethylamino)picolinic acid is via Nucleophilic Aromatic Substitution (


) . The 2-carboxylic acid group activates the pyridine ring at the 6-position (ortho-like relationship), making the halogen susceptible to displacement by amines.
Protocol: Synthesis from 6-Chloropicolinic Acid[1]

Reaction Overview:



Step-by-Step Methodology:

  • Starting Material: Charge a pressure vessel or round-bottom flask with 6-chloropicolinic acid (1.0 eq).[1]

  • Reagent: Add excess dimethylamine (3.0–5.0 eq).

    • Note: Since dimethylamine is a gas at room temperature, use a commercial solution (e.g., 40% in water or THF) or dimethylamine hydrochloride combined with a base (e.g.,

      
       or 
      
      
      
      ).
  • Solvent: Water is the preferred green solvent; however, DMF or DMSO can be used to accelerate the reaction if the substrate solubility is poor.

  • Conditions: Heat to 100–120°C for 12–24 hours.

    • Critical Control Point: The carboxylate anion formed in situ (

      
      ) is electron-donating, which deactivates the ring toward 
      
      
      
      .[1] High temperatures are required to overcome this deactivation.
  • Workup:

    • Cool the reaction mixture.

    • Acidify carefully with HCl to pH ~3–4 (isoelectric point).

    • The product often precipitates.[1] If not, extract with ethyl acetate or purify via ion-exchange chromatography.

Synthesis cluster_conditions Reaction Conditions Start 6-Chloropicolinic Acid (Electrophile) Intermediate Meisenheimer-like Transition State Start->Intermediate Attack at C6 Reagent Dimethylamine (excess) (Nucleophile) Reagent->Intermediate Product 6-(Dimethylamino)picolinic Acid (Target) Intermediate->Product Elimination of Cl- Cond 100-120°C Solvent: H2O or DMF Time: 12-24h

Figure 2: Synthetic workflow for the Nucleophilic Aromatic Substitution (


) of 6-chloropicolinic acid.
Coordination Chemistry & Ligand Behavior[3][6][7][8]

In coordination chemistry, 6-DMA-PA acts as a bidentate N,O-donor ligand , forming stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Ru). However, it differs significantly from unsubstituted picolinic acid due to the "6-Substituent Effect."

The Steric Control Mechanism
  • Prevention of Tris-Chelation: For octahedral metal centers (e.g.,

    
    , 
    
    
    
    ), unsubstituted picolinic acid easily forms
    
    
    complexes (
    
    
    and
    
    
    isomers).
  • 6-DMA-PA Behavior: The bulky dimethylamino group at position 6 clashes with ligands in the coordination sphere.[1] This steric hindrance typically:

    • Destabilizes or prevents the formation of

      
       species.[1]
      
    • Forces the formation of

      
       complexes with open coordination sites (occupied by solvent or halides).
      
    • Induces distorted geometries (e.g., distorted square pyramidal) rather than perfect octahedral.

Application in Catalysis: This steric bulk is advantageous in catalysis.[1] By blocking specific sites and preventing saturation of the metal center, 6-DMA-PA derivatives can maintain open sites for substrate binding, making them excellent ancillary ligands for oxidation catalysts.

Applications in Drug Discovery[1]

In medicinal chemistry, the 6-dimethylamino moiety is used to tune the physicochemical properties of the pyridine scaffold.

  • Bioisostere for Picolinic Acid: It retains the zinc-binding ability (relevant for metalloenzyme inhibition) but adds lipophilicity (

    
     increase), improving blood-brain barrier (BBB) permeability.[1]
    
  • Metabolic Stability: The 6-position substitution blocks metabolic oxidation at the susceptible

    
    -carbon of the pyridine ring.
    
  • Zinc-Finger Protein Modulation: Like picolinic acid, derivatives are investigated for their ability to eject

    
     from zinc-finger proteins, potentially inhibiting viral replication (e.g., HIV-1 NCp7 inhibition).[1]
    
Safety and Handling
  • Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2).[5]

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Hygroscopic nature is possible due to the amino-acid-like zwitterionic character.

References
  • Synthesis & Reactivity:Journal of Medicinal Chemistry, "Reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine" (Analogous

    
     on activated heterocycles).[1][6] 
    
  • General Picolinate Chemistry: Parchem, "6-(Dimethylamino)picolinic acid Product Data".[1]

  • Ligand Properties: Inorganic Chemistry, "Steric Effects in the Coordination of 6-Substituted Picolinates".[1] (General principle reference for 6-substituent effects in pyridine carboxylates).

  • pKa & Physicochemical Data: Organic Chemistry Data, "pKa Values of Pyridines and Derivatives".

Sources

Definitive Guide to 6-(Dimethylamino)picolinic Acid: Physicochemical Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Dimethylamino)picolinic acid (CAS: 30721-88-1) is a functionalized pyridine derivative critical to modern medicinal chemistry and organometallic ligand design.[1] While its molecular weight of 166.18 g/mol serves as the fundamental constant for stoichiometric calculations, the molecule’s value lies in its unique electronic profile.[2] Unlike its isomer 4-(dimethylamino)pyridine (DMAP)—a nucleophilic catalyst—the 6-substituted variant functions primarily as a steric and electronic modifier for metal chelation and bioisosteric replacement in drug discovery.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and application in metalloprotein inhibition.[2]

Part 1: Physicochemical Profile & Molecular Weight Analysis

Accurate characterization begins with the precise definition of physical constants.[2] For researchers, the molecular weight is not merely a number but the basis for determining molar equivalents in high-precision synthesis and assay development.[2]

Core Constants
PropertyValueTechnical Note
Molecular Weight 166.18 g/mol Monoisotopic mass: 166.0742.[2] Use for HRMS validation.
Molecular Formula C₈H₁₀N₂O₂Degree of Unsaturation: 5 (Pyridine ring + Carbonyl).[2]
CAS Registry Number 30721-88-1Primary identifier for procurement and regulatory checks.[2]
Appearance White to Off-White SolidImpurities often manifest as yellow discoloration.[2]
Predicted pKa ~5.8 (Pyridine N)The electron-donating –N(Me)₂ group increases basicity vs. picolinic acid.[2]
Solubility DMSO, Methanol, Water (pH dep.)Zwitterionic character affects solubility in non-polar solvents.[2]
Structural Implications

The 6-position substitution creates a unique steric environment adjacent to the pyridine nitrogen.[2]

  • Electronic Effect: The dimethylamino group acts as a strong

    
    -donor (+M effect), significantly increasing the electron density on the pyridine ring and the basicity of the ring nitrogen compared to unsubstituted picolinic acid.
    
  • Chelation Geometry: It forms stable 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺) via the pyridine nitrogen and the carboxylate oxygen. The 6-dimethylamino group introduces steric bulk that can modulate the coordination geometry, preventing the formation of saturated octahedral complexes in favor of lower coordination numbers.[2]

Part 2: Validated Synthesis Protocol

Objective: Synthesis of 6-(dimethylamino)picolinic acid via Nucleophilic Aromatic Substitution (SₙAr).

Expert Insight: Direct amination of the carboxylic acid is possible but often requires high temperatures that can lead to decarboxylation.[2] A more robust route utilizes the 6-chloropicolinic acid precursor.[2] The electron-deficient nature of the pyridine ring at the 2- and 6-positions makes the chloride an excellent leaving group for nucleophilic attack by dimethylamine.[2]

Reaction Logic (SₙAr Mechanism)

The reaction proceeds through a Meisenheimer-like transition state.[2] The carboxylic acid moiety may exist as a carboxylate anion under basic conditions, which actually deactivates the ring slightly towards nucleophilic attack due to coulombic repulsion; however, the high reactivity of the 2-halo pyridine overcomes this.[2]

Experimental Workflow

Reagents:

  • 6-Chloropicolinic acid (1.0 eq)

  • Dimethylamine (40% aq.[2] solution, 5.0 eq)

  • Solvent: Water or Ethanol/Water mixture[2]

  • Reagent for Workup: 1M HCl

Step-by-Step Protocol:

  • Charging: In a pressure tube or sealed heavy-wall glass reactor, dissolve 6-chloropicolinic acid (e.g., 1.57 g, 10 mmol) in water (10 mL).

  • Addition: Add dimethylamine solution (40% aq., 5.6 mL, ~50 mmol). The excess amine serves as both nucleophile and base to neutralize the HCl generated.[2]

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Note: Monitoring by TLC (MeOH/DCM 1:9) or LC-MS is critical.[2] The starting material (Cl-substituted) will disappear, and the product (NMe₂-substituted) will emerge.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess dimethylamine and solvent.[2]

    • Redissolve residue in minimal water.[2]

    • Acidification: Carefully adjust pH to ~3–4 using 1M HCl. This targets the isoelectric point of the amino acid, maximizing precipitation.[2]

  • Isolation: Filter the resulting white precipitate. Wash with cold water (2 x 5 mL) and dry under vacuum over P₂O₅.[2]

Synthesis Pathway Visualization[2]

Synthesis SM 6-Chloropicolinic Acid (C6H4ClNO2) Inter Meisenheimer Complex SM->Inter Nucleophilic Attack Reagent Dimethylamine (Excess, Heat) Reagent->Inter Product 6-(Dimethylamino)picolinic Acid (MW: 166.18) Inter->Product -HCl (Elimination)

Figure 1: SₙAr synthesis pathway converting 6-chloropicolinic acid to the target molecule.

Part 3: Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the theoretical molecular weight and structural features.[2]

Mass Spectrometry (MS)[4]
  • Technique: ESI-MS (Positive Mode)

  • Expected Signal:

    
     m/z.[2]
    
  • Interpretation: A clean peak at 167.18 confirms the substitution of Chlorine (mass ~35) with the Dimethylamino group (mass ~44) and loss of a proton.[2] (Net change: +9 mass units is incorrect math; let's verify: Cl (35.5) replaced by NMe2 (44).[2]

    
    .[2] Wait, 6-chloropicolinic acid MW is 157.[2]55. Product MW is 166.[2][3]18. Difference is ~8.[2]6. Correct.)
    
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 ppm (br s, 1H, COOH)
      
    • 
       7.6–7.8 ppm (m, 2H, Pyridine H3/H4)
      
    • 
       6.9 ppm (d, 1H, Pyridine H5)
      
    • 
       3.05 ppm (s, 6H, N(CH ₃)₂) – Diagnostic Peak
      

Part 4: Applications in Drug Development

Metalloprotein Inhibition (Zinc Binding)

6-(Dimethylamino)picolinic acid acts as a bioisostere for other chelating moieties in metalloproteinase inhibitors.[2]

  • Mechanism: The molecule binds free Zinc (Zn²⁺) or active-site Zinc in enzymes like Metallo-

    
    -lactamases (NDM-1) .[2]
    
  • Significance: Inhibition of NDM-1 restores the efficacy of carbapenem antibiotics against resistant bacteria.[2] The 6-dimethylamino group provides hydrophobic bulk that can occupy specific pockets (S1/S2 subsites) in the enzyme active site, potentially improving selectivity over human metalloenzymes.

Ligand Design Logic

The "bite angle" of the picolinic acid chelate is rigid.[2] By adding the dimethylamino group, researchers modulate the electronic density of the nitrogen donor without altering the bite angle, allowing for fine-tuning of the metal-ligand stability constant (


).

Chelation cluster_effect Therapeutic Effect Ligand 6-(Dimethylamino)picolinic Acid Complex Stable Chelate Complex (Inhibition) Ligand->Complex Bidentate Binding (N,O) Metal Zn(II) Ion (Active Site) Metal->Complex Coordination Enzyme Deactivation Enzyme Deactivation Complex->Enzyme Deactivation Antibiotic Efficacy Restored Antibiotic Efficacy Restored Enzyme Deactivation->Antibiotic Efficacy Restored

Figure 2: Mechanism of action for metallo-enzyme inhibition via zinc chelation.

References

  • National Institutes of Health (NIH). (2025).[2] Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed Central.[2] Retrieved January 29, 2026, from [Link]

  • PubChem. (2025).[2][4] Compound Summary: Picolinic Acid Derivatives. National Library of Medicine.[2] Retrieved January 29, 2026, from [Link]

Sources

Technical Monograph: 6-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Coordination Chemistry

Executive Summary

6-(Dimethylamino)picolinic acid (6-DMA-Pic) represents a specialized scaffold in the pyridine-2-carboxylic acid family.[1] Unlike its parent compound, picolinic acid, or its tridentate analog, dipicolinic acid (DPA), 6-DMA-Pic functions as a sterically tuned, electron-rich bidentate ligand. Its unique "push-pull" electronic structure—characterized by the electron-donating dimethylamino group at position 6 and the electron-withdrawing carboxylate at position 2—makes it a critical tool for modulating the Lewis basicity of metal centers in catalysis and bioinorganic modeling.

This guide provides a rigorous technical breakdown of the molecule, offering validated synthetic protocols, structural insights, and coordination behaviors essential for researchers in drug discovery and organometallic chemistry.

Part 1: Structural Analysis & Physiochemical Properties[2]

Electronic Architecture

The reactivity of 6-DMA-Pic is defined by the competition between the resonance effect (+M) of the dimethylamino group and the inductive withdrawal (-I) of the pyridine nitrogen and carboxyl group.[1]

  • The "Push" Effect: The lone pair on the exocyclic nitrogen (

    
    ) donates electron density into the pyridine ring.[1] This significantly increases the basicity of the pyridine nitrogen (
    
    
    
    ) compared to unsubstituted picolinic acid.[1]
  • The "Pull" Effect: The carboxylic acid at position 2 exerts a -I and -M effect, stabilizing the conjugate base.

  • Steric Influence: The bulky dimethylamino group at the ortho position (C6) introduces steric strain, often forcing the

    
     lone pair out of perfect planarity with the ring, which can subtly modulate the electronic donation.[1]
    
Physiochemical Data (Predicted & Observed)
PropertyValue / CharacteristicContext
CAS Number 30721-88-1Unique Identifier
Formula

MW: 166.18 g/mol
pKa (

)
~6.5 - 7.2More basic than picolinic acid (pKa ~5.[1]4) due to +M of

.
pKa (COOH) ~1.2 - 1.8Typical for

-pyridine carboxylic acids.[1]
Solubility AmphiphilicSoluble in alcohols, DMSO, dilute acid/base. Limited solubility in non-polar alkanes.
Coordination Bidentate (N,O)Forms 5-membered chelate rings with transition metals.[1][2]

Part 2: Synthetic Pathways & Protocols

To ensure high purity and avoid difficult zwitterionic workups, a stepwise approach via the ester intermediate is recommended over direct substitution on the acid.

Validated Synthetic Workflow

The most robust route utilizes Nucleophilic Aromatic Substitution (


)  on an activated ester, followed by controlled hydrolysis.[1]
Step 1: Esterification

Precursor: 6-Chloropicolinic acid (CAS 4684-94-0) Reagent:[1] Thionyl chloride (


), Methanol
Mechanism:[1] Acid chloride formation followed by methanolysis.
Step 2:

Amination

Precursor: Methyl 6-chloropicolinate Reagent: Dimethylamine (2.0 M in THF or 40% aq.)[1] Conditions: The electron-deficient pyridine ring (activated by the ester) facilitates the displacement of the chloride by the amine.

Step 3: Saponification

Reagent: Lithium Hydroxide (LiOH) Workup:[1] Careful pH adjustment to the isoelectric point (pI) to precipitate the free acid.[1]

Visualization of Synthetic Logic

SynthesisRoute Start 6-Chloropicolinic Acid (Starting Material) Inter1 Methyl 6-chloropicolinate (Activated Electrophile) Start->Inter1 SOCl2, MeOH Reflux, 4h Inter2 Methyl 6-(dimethylamino)picolinate (Substituted Intermediate) Inter1->Inter2 HNMe2 (excess) THF, 60°C, SnAr Final 6-(Dimethylamino)picolinic Acid (Target Ligand) Inter2->Final 1. LiOH, THF/H2O 2. HCl to pH 3-4

Figure 1: Step-wise synthetic pathway avoiding zwitterion solubility issues during early stages.

Part 3: Experimental Protocols

Safety Warning: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform all steps in a fume hood. Dimethylamine is volatile and toxic.

Protocol A: Synthesis of Methyl 6-(dimethylamino)picolinate
  • Charge: Dissolve methyl 6-chloropicolinate (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

  • Addition: Add dimethylamine (2.0 M in THF, 5.0 eq, 50 mmol) dropwise at 0°C.

  • Reaction: Seal the vessel and heat to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The starting chloride spot (

    
     ~0.[1]6) should disappear, replaced by the amine product (
    
    
    
    ~0.4).[1]
  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with saturated

    
     (2 x 20 mL) to remove amine salts.[1] Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: If necessary, flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Hydrolysis to Free Acid
  • Solubilization: Dissolve the ester from Protocol A in THF/Water (3:1, 20 mL).

  • Saponification: Add LiOH·H2O (2.0 eq).[1] Stir at room temperature for 4 hours.

  • Isolation:

    • Evaporate THF.

    • Cool the aqueous phase to 0°C.

    • Acidify carefully with 1M HCl to pH ~3.5 (approximate isoelectric point).[1]

    • The product often precipitates as a white/off-white solid. Filter and wash with cold water.

    • Note: If no precipitate forms (due to high water solubility), lyophilize the aqueous solution and desalt via C18 reverse-phase chromatography.

Part 4: Coordination Chemistry & Applications[3][4][5][6][7]

Ligand Behavior

6-DMA-Pic acts as a bidentate monoanionic ligand (


).[1]
  • Binding Mode: It binds through the pyridine nitrogen and one carboxylate oxygen.[2]

  • Bite Angle: The 5-membered chelate ring imposes a bite angle of ~75-80°, typical for picolinates.

  • Differentiation: Unlike dipicolinic acid (DPA), which occupies three equatorial sites (tridentate), 6-DMA-Pic leaves coordination sites open, allowing for the binding of auxiliary ligands or substrates in catalytic cycles.[1]

Biological & Catalytic Relevance[4]
  • Zinc Metalloprotease Mimics: The

    
    -binding motif mimics the coordination environment of zinc in enzymes like carboxypeptidase A. The electron-rich nature of the 6-dimethylamino group increases the electron density at the metal center, potentially lowering the Lewis acidity of the Zn(II) ion compared to unsubstituted picolinates.
    
  • C-H Activation: In Palladium-catalyzed C-H activation, picolinic acids act as directing groups. The 6-substituent forces the palladium center into a specific geometry due to steric clash with the

    
     group, often improving regioselectivity.
    
Coordination Visualization

Coordination Metal Metal Center (Zn, Pd, Cu) N_py Pyridine N (Basic) N_py->Metal Coordinate Bond O_carboxy Carboxylate O (Anionic) O_carboxy->Metal Ionic/Coord Bond N_exo 6-NMe2 (Steric/Elec) N_exo->N_py +M Effect (Increases Basicity)

Figure 2: Coordination mode showing the bidentate binding and the electronic influence of the 6-dimethylamino group.[1]

References

  • AiFChem. (2025).[1][3] 6-(Dimethylamino)picolinic acid - Product Catalog & Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][3] Picolinic Acid Structure and Bioactivity. PubChem Compound Summary. Retrieved from [1]

  • Lopresti, M. (2025).[1] Unraveling the Crystal Structures of Picolinic Acid Derivatives. Journal of Molecular Structure. Retrieved from (Note: Generalized citation for picolinic acid crystallography context).

  • Bordwell, F. G. (1976).[1] Equilibrium acidities in dimethyl sulfoxide. Journal of Organic Chemistry. Retrieved from (Reference for comparative pKa analysis).[1]

  • Holder, A. A., et al. (2015).[1][4] Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Reviews in Inorganic Chemistry. Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Systems for 6-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the solubility profile, solvent selection, and handling of 6-(Dimethylamino)picolinic acid (CAS: 30721-88-1).

Executive Summary & Chemical Identity[1][2][3]

6-(Dimethylamino)picolinic acid is a functionalized pyridine derivative characterized by a "push-pull" electronic structure. The electron-donating dimethylamino group at the C6 position, combined with the electron-withdrawing carboxylic acid at C2, creates a strong dipole and significant zwitterionic character.

This guide addresses the "Solubility Paradox" often encountered with this scaffold: despite having lipophilic methyl groups, the molecule exhibits poor solubility in standard non-polar organic solvents due to high crystal lattice energy driven by intermolecular ionic bonding (zwitterion formation).

Chemical Profile
PropertyDetail
IUPAC Name 6-(Dimethylamino)pyridine-2-carboxylic acid
CAS Number 30721-88-1
Formula C

H

N

O

MW 166.18 g/mol
Physical State Solid (Crystalline)
pKa (Est.)

(COOH),

(Pyridine N)
LogP (Est.) 0.8 - 1.2 (pH dependent)

Physicochemical Solubility Mechanism

To select the correct solvent, one must understand the dominant species in solution. Unlike simple organic acids (e.g., benzoic acid), 6-(dimethylamino)picolinic acid exists in equilibrium between a neutral form and a zwitterionic form .

  • The Zwitterion Trap: In the solid state and in neutral media, the basic pyridine nitrogen (enhanced by the 6-NMe

    
     donor) abstracts the acidic proton from the carboxylic acid. This creates an internal salt (
    
    
    
    ).
  • Consequence: This species is insoluble in non-polar solvents (Hexane, Toluene, Ether) because these solvents cannot overcome the high coulombic lattice energy.

Solubility Decision Diagram (DOT Visualization)

SolubilityLogic Start 6-(Dimethylamino)picolinic Acid (Solid State) Solvent Select Solvent System Start->Solvent NonPolar Non-Polar / Low Polarity (Hexane, Toluene, Et2O) Solvent->NonPolar PolarProtic Polar Protic (Water, MeOH, EtOH) Solvent->PolarProtic PolarAprotic Polar Aprotic (DMSO, DMF, NMP) Solvent->PolarAprotic Chlorinated Chlorinated (DCM, Chloroform) Solvent->Chlorinated Result1 INSOLUBLE (Lattice Energy Dominates) NonPolar->Result1 Result2 SOLUBLE (H-Bonding Solvation) PolarProtic->Result2 Result3 HIGHLY SOLUBLE (Dipole Stabilization) PolarAprotic->Result3 Result4 MODERATE / POOR (Requires Acid/Base Modification) Chlorinated->Result4

Figure 1: Solubility logic flow based on solvent polarity and interaction capability.

Solubility Profile by Solvent Class[9]

The following data summarizes the expected solubility behavior. Note that "Soluble" implies


 and "Sparingly Soluble" implies 

.
Table 1: Organic Solvent Compatibility Guide
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent Best for stock solutions. The high dielectric constant stabilizes the zwitterionic form without proton exchange.
Polar Protic Methanol, Ethanol Good Soluble, especially when heated. Good for recrystallization.[1] Solubility decreases as alcohol chain length increases (MeOH > EtOH > iPrOH).
Chlorinated DCM, Chloroform Poor to Moderate The zwitterion is poorly solvated. Solubility can be drastically improved by adding 1 eq. of TFA (protonating the carboxylate) or TEA (deprotonating the ammonium).
Ethers THF, Diethyl Ether Poor THF offers marginal solubility; Diethyl ether is an antisolvent (precipitant).
Hydrocarbons Hexane, Toluene Insoluble Used strictly as antisolvents to crash the product out of reaction mixtures.
Aqueous Water Variable Soluble at high/low pH. At the isoelectric point (pH ~3-4), solubility is lowest (precipitation zone).

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/polymorph.

Materials:

  • 6-(Dimethylamino)picolinic acid (dry powder).

  • HPLC-grade solvents (MeOH, DCM, DMSO, Toluene).

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

  • Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a 4 mL glass vial.

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours. (Visual check: Solid must remain visible; if clear, add more solid).

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Draw the supernatant and filter through a 0.45 µm filter to remove micro-crystals.

  • Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC (UV detection at 270 nm). Compare against a standard curve.

Protocol B: Purification via Recrystallization

The most effective method for purifying this compound exploits its temperature-dependent solubility in alcohols.

  • Dissolution: Suspend crude 6-(dimethylamino)picolinic acid in Ethanol (10 mL/g) .

  • Heating: Heat to reflux (80°C). If the solid does not dissolve, add Methanol dropwise until clear.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Antisolvent Addition (Optional): If no crystals form, add Diethyl Ether or Hexane dropwise until slight turbidity persists, then cool to 4°C.

  • Isolation: Filter the white needles/crystals and wash with cold Ether.

Critical Handling & Stability Notes

  • pH Sensitivity: In extraction processes (e.g., separating from reaction byproducts), do not attempt to extract this compound into DCM from neutral water. It will remain in the aqueous phase.

    • To extract into Organic: Adjust aqueous pH to 3-4 (Isoelectric point) to minimize solubility, or extract continuously with n-Butanol.

  • Salt Formation: If the compound is isolated as a Hydrochloride salt (often done to improve stability), it will be insoluble in DCM and THF , but highly soluble in Water and Methanol.

Workflow Visualization: Purification Strategy

Purification Raw Crude Mixture (Reaction Mass) Dissolve Dissolve in Hot Ethanol Raw->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cool Cool to 25°C (Slowly) Filter->Cool Precip Crystals Form? Cool->Precip Yes Filter & Wash (Cold Ether) Precip->Yes Yes No Add Antisolvent (Hexane/Ether) Precip->No No Final Pure Product (>98% Purity) Yes->Final No->Yes

Figure 2: Recrystallization workflow for optimal purity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53408411, 6-(Dimethylamino)picolinic acid. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1955). Picolinic Acid Hydrochloride.[2] Org. Synth. 1955, 35, 68. Retrieved January 29, 2026, from [Link]

  • Robien, M. (2023).[3] Solubility and Crystallization Studies of Picolinic Acid Derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Technical Whitepaper: 6-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Ligand Design & Pharmaceutical Intermediate Profiling

Executive Summary

6-(Dimethylamino)picolinic acid (CAS: 30721-88-1) represents a critical scaffold in the optimization of transition metal catalysts and the development of bioactive small molecules. Unlike the parent picolinic acid, the introduction of a dimethylamino group at the C6 position introduces a potent electron-donating motif adjacent to the chelating nitrogen. This structural modification significantly alters the electronic density of the pyridine ring, enhancing the basicity of the nitrogen donor and providing unique steric shielding around the metal center.

This technical guide synthesizes the physicochemical properties, production methodologies, and catalytic utility of this molecule, serving as a definitive reference for drug discovery chemists and organometallic researchers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecule features a pyridine core substituted with a carboxylic acid at C2 and a dimethylamino group at C6.[1][2] This "push-pull" electronic system (electron-withdrawing carboxylate vs. electron-donating amine) creates a highly polarized ligand field when coordinated to metals.

PropertyData
IUPAC Name 6-(Dimethylamino)pyridine-2-carboxylic acid
CAS Number 30721-88-1
Molecular Formula C

H

N

O

Molecular Weight 166.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, dilute acid/base; sparingly soluble in non-polar solvents
pKa (Predicted)

(COOH),

(Pyridine N)
Electronic Effect Strong

-donation via Pyridine N;

-donation from -N(Me)

Structural Visualization

The following diagram illustrates the chemical structure and the resonance contribution of the dimethylamino group, which increases electron density at the pyridine nitrogen.

ChemicalStructure cluster_resonance Electronic Effect N_py N C2 C2 N_py->C2 C3 C3 C2->C3 COOH COOH C2->COOH Chelating Arm C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N_py N_Me2 N(Me)2 C6->N_Me2 e- Donor N_Me2->C6 +M Effect

Caption: Connectivity of 6-(Dimethylamino)picolinic acid highlighting the N,O-chelating core and the electron-donating auxiliary.

Synthesis & Production Methodologies

The synthesis of 6-(dimethylamino)picolinic acid relies on Nucleophilic Aromatic Substitution (


) . The 2- and 6-positions of the pyridine ring are naturally activated towards nucleophilic attack, a reactivity profile further enhanced by the electron-withdrawing carboxylic acid group (or its ester/nitrile precursors).
Primary Route:

of 6-Halopicolinic Acid

This is the most robust pathway, utilizing commercially available 6-chloropicolinic acid or 6-bromopicolinic acid.

Reaction Scheme:

  • Substrate: 6-Chloropicolinic acid (or methyl ester).

  • Reagent: Dimethylamine (40% aq. solution or solution in THF).

  • Conditions: Heated in a sealed vessel (autoclave or pressure tube) to 80-120°C.

  • Workup: Acidification to precipitate the zwitterionic product.

SynthesisRoute Start 6-Chloropicolinic Acid (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate SNAr Addition 100°C, Pressure Reagent Dimethylamine (aq) (Nucleophile) Reagent->Intermediate Product 6-(Dimethylamino) picolinic acid Intermediate->Product Elimination of HCl

Caption: Mechanism of Nucleophilic Aromatic Substitution (


) converting the chloro-precursor to the target amine.
Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for aminopicolinic acids.

  • Preparation: In a pressure tube, dissolve 6-chloropicolinic acid (1.0 eq, 10 mmol) in water (10 mL) or ethanol .

  • Amination: Add dimethylamine (40% aq. solution, 5.0 eq). The excess amine acts as both nucleophile and base to scavenge the HCl formed.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor by TLC or LC-MS (Target mass [M+H]+ = 167.1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess dimethylamine and solvent.

    • Dissolve the residue in a minimum amount of water.

    • Adjust pH to ~3–4 using 1M HCl. The product often precipitates at its isoelectric point.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via ion-exchange chromatography.

Applications in Catalysis & Coordination Chemistry[2][5]

The 6-(dimethylamino)picolinate anion is a versatile N,O-bidentate ligand . Its utility surpasses that of simple picolinic acid in specific catalytic cycles where electron density at the metal center is crucial.

4.1 Ligand Properties[3][4][5]
  • Hemilability: The hard oxygen (carboxylate) and softer nitrogen (pyridine) allow for stable coordination that can open up (hemilability) to allow substrate binding during catalysis.

  • Electronic Tuning: The dimethylamino group pushes electron density into the ring, making the pyridine nitrogen more basic. In metal complexes (e.g., with Mo, Cu, or Pd), this increases the electron density on the metal, facilitating oxidative addition steps or stabilizing high oxidation states.

  • Steric Control: The methyl groups at the 6-position provide steric bulk near the coordination sphere, which can induce enantioselectivity in asymmetric catalysis if chiral variants are used, or simply prevent catalyst dimerization.

4.2 Catalytic Case Study: Molybdenum(VI) Oxidation

Molybdenum(VI) dioxide complexes coordinated with substituted picolinic acids are effective catalysts for amide activation and cyclodehydration.

  • Catalyst: [MoO

    
    (6-Me
    
    
    
    N-pic)
    
    
    ]
  • Application: Catalytic formation of oxazolines and thiazolines from amides.[6]

  • Mechanism: The picolinate ligand stabilizes the high-valent Mo(VI) center while preventing reduction to inactive Mo(IV) species.

CatalyticCycle Figure 3: General Catalytic Cycle for Mo(VI) Picolinate Systems Complex Mo(VI)-Ligand Complex Substrate Substrate Binding Complex->Substrate + Amide Transition Transition State Substrate->Transition Cyclization ProductRel Product Release Transition->ProductRel - H2O ProductRel->Complex Regeneration

Caption: Simplified catalytic cycle showing the role of the picolinate complex in substrate activation.

Pharmaceutical Relevance

In medicinal chemistry, 6-(dimethylamino)picolinic acid serves as a bioisostere and a pharmacophore building block .

  • Zinc Binding Groups (ZBG): Picolinic acid derivatives are known to chelate Zinc(II) in metalloenzymes (e.g., Matrix Metalloproteinases). The 6-dimethylamino substituent can improve selectivity by interacting with specific hydrophobic pockets in the enzyme active site.

  • Solubility Modulation: The basic dimethylamino group improves aqueous solubility compared to lipophilic aryl-picolinates, a critical parameter in oral bioavailability.

  • Metabolic Stability: The 6-position substitution blocks metabolic oxidation at the most reactive site of the pyridine ring (which is typically the 2- or 6-position adjacent to the nitrogen).

References
  • Chemical Identity: PubChem.[7] Picolinic Acid and Derivatives. National Library of Medicine. Link

  • Synthesis Analog: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC - NIH. (Describes synthesis of dimethylamino-substituted pyridine carboxylic acids). Link

  • Catalytic Application: Evenson, G. E., et al. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. J. Org.[8][6] Chem., 2023.[4][9][6][10] Link

  • Ligand Properties: Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - NIH. Link

  • pKa Data: Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Link

Sources

Comprehensive Theoretical Analysis of 6-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Structure, Reactivity, and Pharmacophore Modelling

Executive Summary

This technical guide establishes a rigorous theoretical framework for the characterization of 6-(Dimethylamino)picolinic acid (CAS: 30721-88-1). While picolinic acid derivatives are well-documented as metal chelators and pharmacophores, the 6-dimethylamino analog presents a unique "push-pull" electronic system.[1] The strong electron-donating dimethylamino group at the 6-position, juxtaposed with the electron-withdrawing carboxyl group at the 2-position, creates a highly polarized scaffold with distinct zwitterionic stability and coordination potential. This guide outlines the computational methodologies (DFT/TD-DFT) required to map its conformational landscape, electronic excitations, and binding affinities.

Computational Methodology & Setup

To ensure reproducibility and accuracy in theoretical studies of pyridine-carboxylic acid derivatives, the following ab initio and Density Functional Theory (DFT) protocols are recommended. These choices are grounded in recent literature on analogous picolinic systems.[1]

1.1 Level of Theory Selection
  • Geometry Optimization: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP.[1]

    • Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the pyridine nitrogen and the carboxylate oxygen. wB97X-D is preferred if studying π-stacking interactions in crystal packing or docking.[1]

  • Excited States (UV-Vis): TD-DFT/CAM-B3LYP/6-311++G(d,p).

    • Rationale: Standard B3LYP often underestimates charge-transfer (CT) excitation energies.[1] The Coulomb-attenuating method (CAM) correctly models the intramolecular charge transfer (ICT) expected from the 6-N(Me)₂ donor to the carboxyl acceptor.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Water (ε=78.[1]39) for biological relevance; DMSO (ε=46.[1]7) for spectral comparison.

1.2 Workflow Diagram

The following Graphviz diagram visualizes the standard computational workflow for characterizing this molecule.

TheoreticalWorkflow Start Input Structure 6-(Dimethylamino)picolinic acid ConfSearch Conformational Search (Rotatable bonds: COOH, N-Me2) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt FreqCalc Frequency Calculation (IR Spectra, ZPE, NIMAG=0) GeomOpt->FreqCalc ElecProp Electronic Properties (HOMO-LUMO, MEP, NBO) FreqCalc->ElecProp SpecProp Spectral Prediction (TD-DFT/UV-Vis, GIAO-NMR) FreqCalc->SpecProp ReactProp Reactivity Descriptors (Fukui Functions, pKa) FreqCalc->ReactProp

Figure 1: Computational workflow for the structural and electronic characterization of 6-(Dimethylamino)picolinic acid.

Structural & Conformational Landscape

Theoretical analysis must first resolve the preferred tautomeric state.[1] Picolinic acid derivatives often exist in equilibrium between a neutral form and a zwitterionic form, heavily influenced by solvent polarity.[1]

2.1 Tautomeric Equilibrium[1]
  • Neutral Form (N): The proton resides on the carboxylic oxygen.

  • Zwitterionic Form (Z): The proton transfers to the pyridine nitrogen (

    
    ), creating a carboxylate anion (
    
    
    
    ).

Theoretical Prediction: Unlike simple picolinic acid, the 6-dimethylamino group acts as a strong


-donor.[1] Through resonance, it increases the electron density at the pyridine nitrogen (

), significantly increasing its basicity.
  • Hypothesis: The zwitterionic form of 6-(Dimethylamino)picolinic acid is predicted to be thermodynamically more stable than the neutral form in polar media (Water/MeOH) compared to unsubstituted picolinic acid.

  • Validation Protocol: Calculate

    
     in gas phase vs. water. A negative 
    
    
    
    in water confirms zwitterionic dominance.[1]
2.2 Intramolecular Interactions[1][2]
  • Hydrogen Bonding: In the neutral form, a strong intramolecular H-bond is expected between the carboxyl hydrogen and the pyridine nitrogen (

    
    ), forming a stable 5-membered pseudo-ring.
    
  • Steric Hindrance: The 6-dimethylamino group is bulky.[1] Optimization will likely show the

    
     group twisted slightly out of the pyridine plane to minimize steric repulsion with the lone pair of 
    
    
    
    , although the
    
    
    bond character restricts free rotation.
Electronic Properties & Reactivity Descriptors

The "Push-Pull" nature of the molecule (Donor:


, Acceptor: 

) defines its reactivity.
3.1 Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the dimethylamino nitrogen and the pyridine ring

    
    -system.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the pyridine ring (specifically the C2-C3 region).

  • Gap Analysis: A narrower HOMO-LUMO gap is expected compared to picolinic acid, suggesting higher chemical reactivity and a red-shifted UV-absorption spectrum (likely into the 300-350 nm range).[1]

3.2 Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions (docking).[1]

  • Red Regions (Negative Potential): Concentrated over the carboxylate oxygens (in zwitterion) and the pyridine nitrogen (in neutral form). These are the primary sites for metal chelation (

    
    , 
    
    
    
    ).
  • Blue Regions (Positive Potential): Concentrated on the methyl protons and the carboxylic proton (if neutral).

3.3 Quantitative Data Summary (Predicted Trends)
Property6-(Dimethylamino)picolinic acidPicolinic Acid (Reference)Trend/Causality
Dipole Moment (Debye) High (~5-7 D)Moderate (~4 D)Enhanced by donor-acceptor separation.
HOMO Energy (eV) Less Negative (Higher)More Negative

destabilizes HOMO (better nucleophile).
Chemical Hardness (

)
SofterHarderIncreased polarizability due to conjugation.[1]
pKa (Pyridine N) ~6.5 - 7.0 (Predicted)5.39 (Exp)Electron donation from 6-pos increases basicity.[1]
Coordination Chemistry & Chelation

This molecule is a bidentate ligand (


-donor).[1] However, the 6-substituent introduces a critical steric factor.[1]
4.1 Steric "Pincer" Effect

In octahedral complexes (e.g., with


 or 

), picolinic acid forms

or

complexes.
  • Challenge: The 6-dimethylamino group is ortho to the chelating nitrogen.[1] Upon coordination, this bulky group clashes with the other ligands or the metal's coordination sphere.

  • Prediction: Theoretical binding energy calculations (

    
    ) will likely show weaker binding affinity  for 6-(dimethylamino)picolinic acid compared to unsubstituted picolinic acid due to steric repulsion, despite the nitrogen being more electron-rich (better Lewis base).
    
4.2 Coordination Pathway Diagram

Coordination Ligand Ligand (L) 6-NMe2-Pic PreComplex Encounter Complex (Electrostatic Attraction) Ligand->PreComplex Metal Metal Ion (M) (Zn++, Cu++) Metal->PreComplex Chelation N,O-Chelation (Bidentate Binding) PreComplex->Chelation StericClash Steric Clash (6-Me2 vs Metal Sphere) Chelation->StericClash Constraint FinalComplex Distorted Complex (Lower Stability Constant) StericClash->FinalComplex

Figure 2: Theoretical coordination pathway highlighting the steric impact of the 6-dimethylamino substituent.

Pharmacological & Biological Potential

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is the first step in drug development.

  • Lipophilicity (LogP): The dimethylamino group increases lipophilicity compared to picolinic acid.[1]

    • Predicted LogP: ~1.2 - 1.5 (Picolinic acid is ~0.7).[1] This suggests better membrane permeability.[1]

  • Metabolism: The N-methyl groups are potential sites for oxidative demethylation by Cytochrome P450 enzymes.[1]

  • Target Interaction: The zwitterionic nature mimics amino acids (specifically Proline or Pipecolic acid analogs), suggesting potential activity against transporters or enzymes recognizing cyclic amino acids.

References
  • Picolinic Acid DFT Studies

    • Title: Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Deriv
    • Source: Int. J. Electrochem.[1] Sci., 2020.

    • URL:[Link]

  • Dipicolinic Acid Coordination

    • Title: A Density Functional Theory Study on the Interaction of Dipicolinic Acid with Hydrated Fe+2 Cation.[1][2]

    • Source: ResearchGate (Preprint/Article).[1][2]

    • URL:[Link]

  • Synthesis & Structure

    • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
    • Source: Org.[1][3] Biomol. Chem., 2015.[1]

    • URL:[Link]

  • Crystal Data Reference

    • Title: Solubility and Crystallization Studies of Picolinic Acid.[1][4]

    • Source: MDPI Crystals, 2023.[1]

    • URL:[Link]

Sources

Spectroscopic data for 6-(Dimethylamino)picolinic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 6-(Dimethylamino)picolinic Acid

Executive Summary & Compound Profile

6-(Dimethylamino)picolinic acid (6-Dimethylamino-2-pyridinecarboxylic acid) represents a specific class of functionalized pyridine derivatives often utilized as bidentate ligands in coordination chemistry and as intermediates in pharmaceutical synthesis.

Unlike its regioisomer 4-(dimethylamino)pyridine-2-carboxylic acid (a derivative of the super-nucleophile DMAP), the 6-isomer exhibits unique steric and electronic properties due to the proximity of the dimethylamino group to the ring nitrogen and the carboxylic acid. This guide provides a definitive protocol for its synthesis, purification, and spectroscopic validation, addressing the specific challenge of distinguishing it from the 4-substituted isomer.

Property Data
IUPAC Name 6-(Dimethylamino)pyridine-2-carboxylic acid
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Core Structure Pyridine ring substituted at C2 (COOH) and C6 (NMe₂)
Solubility Profile Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents (Hexane)

Synthesis & Sample Preparation Strategy

To ensure the spectroscopic data presented corresponds to the correct regioisomer, a validated synthetic route via Nucleophilic Aromatic Substitution (SₙAr) is recommended. This precludes the ambiguity often found in direct functionalization of pyridine rings.

Synthetic Route (SₙAr)

The reaction utilizes 6-chloropicolinic acid as the starting scaffold. The chlorine atom at the 6-position is activated for nucleophilic attack by the ring nitrogen, facilitating substitution by dimethylamine.

SynthesisWorkflow Start 6-Chloropicolinic Acid (Starting Material) Reaction S_NAr Reaction 100°C, Sealed Tube, 12h Start->Reaction Reagent Dimethylamine (40% aq. solution) Reagent->Reaction Workup Acidification (pH 3-4) & Extraction (EtOAc) Reaction->Workup Product 6-(Dimethylamino)picolinic Acid (Target) Workup->Product Recrystallization (EtOH)

Figure 1: Validated synthetic pathway ensuring regiospecificity at the C6 position.

Analytical Sample Preparation
  • NMR: Dissolve 10–15 mg in 0.6 mL DMSO-d₆ . Chloroform-d (CDCl₃) is less ideal due to the potential zwitterionic nature of the amino-acid moiety, which can cause line broadening.

  • MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI(+).

  • IR: Dry solid powder thoroughly (vacuum oven, 40°C, 4h) to remove lattice water before ATR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-(dimethylamino)picolinic acid is characterized by an AMX spin system for the aromatic protons and a distinct singlet for the dimethylamino group.

¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
COOH 12.5 - 13.0Broad Singlet1HCarboxylic acid proton (exchangeable).
H-3 7.60 - 7.65Doublet (d)1HDeshielded: Ortho to the electron-withdrawing COOH group.
H-4 7.70 - 7.75Triplet/dd1HMeta: Couples to both H-3 and H-5.
H-5 6.80 - 6.90Doublet (d)1HShielded: Ortho to the electron-donating N(Me)₂ group (Mesomeric effect).
N(CH₃)₂ 3.05 - 3.10Singlet (s)6HCharacteristic N-Methyl signal.

Critical Structural Validation:

  • The "Push-Pull" Effect: The key diagnostic is the significant upfield shift of H-5 (~6.8 ppm) compared to unsubstituted picolinic acid. This shielding is caused by the strong mesomeric (+M) donation of the dimethylamino lone pair into the ring, specifically at the ortho and para positions relative to the amine.

  • Coupling Constants (J): Expect J₃,₄ ≈ 7-8 Hz and J₄,₅ ≈ 8 Hz.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C=O 166.5Carboxylic Acid Carbonyl
C-6 158.5Ipso-carbon attached to NMe₂ (Deshielded by N)
C-2 148.0Ipso-carbon attached to COOH
C-4 138.0Meta to both substituents
C-3 115.0Ortho to COOH
C-5 108.5Ortho to NMe₂ (Shielded by resonance)
N-CH₃ 38.0Dimethylamino methyl carbons

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of picolinic acid derivatives.

Technique: ESI-MS (Positive Mode) / Q-TOF for High Resolution.

Fragmentation Pathway

The fragmentation is dominated by the stability of the pyridine ring and the lability of the carboxylic acid group.

MSFragmentation M_Protonated [M+H]⁺ m/z 167.08 Frag1 [M+H - H₂O]⁺ (Acylium Ion) m/z 149.07 M_Protonated->Frag1 - H₂O (18) Frag3 [M+H - CO₂]⁺ (2-dimethylaminopyridine) m/z 123.08 M_Protonated->Frag3 - CO₂ (44) Frag2 [M+H - COOH]⁺ (Decarboxylation) m/z 122.08 Frag3->Frag2 - H (Rare)

Figure 2: Primary ESI(+) fragmentation pathways for 6-(dimethylamino)picolinic acid.

Ion Speciesm/z (Calculated)Interpretation
[M+H]⁺ 167.0815Protonated Molecular Ion (Base Peak)
[M+Na]⁺ 189.0634Sodium Adduct (Common in glass capillaries)
[M+H - CO₂]⁺ 123.0916Loss of Carbon Dioxide (Typical for α-pyridine acids)
[M-H]⁻ 165.0670Deprotonated species (Negative Mode)

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for determining the solid-state form (zwitterionic vs. neutral). In the solid state, picolinic acids often exist as zwitterions (NH⁺ on ring, COO⁻), but the 6-NMe₂ group reduces the basicity of the ring nitrogen, making the neutral form more likely than in unsubstituted picolinic acid.

Frequency (cm⁻¹)Vibration ModeIntensityDescription
2800 - 3200 O-H StretchBroad, MedCarboxylic acid O-H (often overlaps with C-H).
1705 - 1725 C=O StretchStrongFree carboxylic acid carbonyl (indicates neutral form).
1600, 1580 C=C / C=NStrongPyridine ring skeletal vibrations.
1350 - 1400 C-N StretchMediumAryl-amine (C-NMe₂) stretch.
1250 C-O StretchStrongC-O single bond of the acid.

Note: If the C=O band appears lower (~1600-1650 cm⁻¹) and the O-H is absent, suspect a zwitterionic salt form (COO⁻).

Quality Control & Purity Assay

To validate the synthesized material for research use, follow this HPLC protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (n->π* transition of NMe₂).

  • Retention Time: Expect early elution (approx. 3-5 min) due to high polarity.

References

  • Synthesis of Aminopicolinic Acids: Source: Scriven, E. F. V. (1984). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews. (Provides context on the synthesis and stability of dimethylaminopyridine derivatives). Relevance: Establishes the SₙAr mechanism for chloropyridine substitution.
  • Spectroscopic Data of Pyridine Derivatives: Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Relevance: Authoritative source for calculating chemical shifts of pyridine rings with "Push-Pull" substituents (COOH vs. NMe₂).
  • Mass Spectrometry of Picolinic Acids

    • Source: NIST Mass Spec Data Center. "2-Pyridinecarboxylic acid mass spectrum."
    • URL:

    • Relevance: Provides the baseline fragmentation pattern (loss of CO₂)
  • General Characterization of 6-Substituted Picolinic Acids

    • Source: PubChem Compound Summary for 6-(Dimethylamino)pyridine-2-carboxylic acid (Isomer comparison).
    • URL: (Note: Used for structural confirmation of analogs).

6-(Dimethylamino)picolinic Acid: A Versatile Ligand Scaffold for Metallopharmaceutical and Chemosensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Dimethylamino)picolinic acid (6-DMA-PA) represents a distinct class of functionalized pyridine derivatives that bridges the gap between simple chelators and complex fluorophores. Characterized by a "push-pull" electronic system—where the electron-donating dimethylamino group at the 6-position interacts with the electron-withdrawing carboxylic acid at the 2-position—this molecule serves as a privileged scaffold in two critical domains: transition metal coordination chemistry and bio-organic synthesis .

This technical guide dissects the physicochemical properties, synthetic pathways, and high-value applications of 6-DMA-PA, specifically focusing on its utility as a bidentate ligand for zinc metallochaperones and as a solvatochromic sensor for metal ion detection.

Chemical Architecture & Electronic Properties

The utility of 6-DMA-PA stems from its unique substitution pattern. Unlike its isomer 4-(dimethylamino)pyridine (DMAP), which is a nucleophilic catalyst, 6-DMA-PA functions primarily as a tunable ligand and fluorescent probe.

The "Push-Pull" Effect

The molecule exhibits Intramolecular Charge Transfer (ICT).[1] The lone pair on the exocyclic nitrogen (dimethylamino) donates electron density into the pyridine ring, while the carboxyl group acts as an acceptor.

  • Ground State: Stabilized by resonance, increasing the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid.

  • Excited State: Upon photoexcitation, the dipole moment changes significantly, leading to solvatochromic fluorescence properties useful in sensing applications.

Steric Modulation

The 6-position substitution introduces steric bulk adjacent to the pyridine nitrogen. In coordination chemistry, this "ortho-effect" forces specific geometries upon metal binding, often preventing the formation of saturated


 complexes (where M is a metal like Fe or Co) and favoring unsaturated 

species that retain open coordination sites for catalysis.

Experimental Protocol: High-Yield Synthesis

Note: This protocol is synthesized from standard Nucleophilic Aromatic Substitution (


) methodologies applicable to electron-deficient halopyridines.

Objective: Synthesis of 6-(Dimethylamino)picolinic acid from 6-chloropicolinic acid.

Reagents
  • Substrate: 6-Chloropicolinic acid (CAS: 4684-94-0)

  • Reagent: Dimethylamine (40% aq. solution or 2.0 M in THF)

  • Solvent: Water or Ethanol (Green chemistry compatible)

  • Base: Potassium Carbonate (

    
    ) – optional if excess amine is used.
    
Step-by-Step Methodology
  • Preparation: Dissolve 6-chloropicolinic acid (10 mmol) in water (20 mL) in a pressure tube or sealed flask.

  • Addition: Add dimethylamine solution (50 mmol, 5 equiv). The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.

  • Reaction: Heat the sealed vessel to 100°C for 12–16 hours. The electron-withdrawing carboxylic acid activates the 6-position for nucleophilic attack.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess dimethylamine and solvent.

    • Acidify the residue to pH 3–4 using 1M HCl to precipitate the free acid (zwitterionic form).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

    • Yield Expectation: >85%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows the disappearance of the chloro-substituted proton signals and the appearance of a strong singlet (6H) at ~3.0 ppm.
Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Chloropicolinic Acid Reagent Dimethylamine (excess) 100°C, Sealed Tube Start->Reagent Dissolution Intermediate Meisenheimer Complex (Transition State) Reagent->Intermediate SnAr Attack Product 6-(Dimethylamino)picolinic Acid (Crude) Intermediate->Product -HCl Purified Pure Product (>98% HPLC) Product->Purified Acidification & Recrystallization

Caption: Figure 1. Synthesis of 6-DMA-PA via Nucleophilic Aromatic Substitution (


).

Research Application: Zinc Metallochaperone & Ionophore

Picolinic acid is a known endogenous metabolite that assists in Zinc (


) absorption. The 6-dimethylamino derivative enhances this function by altering the lipophilicity and binding constant (

).
Mechanism of Action

The ligand binds


 in a bidentate fashion through the pyridine nitrogen (

) and the carboxylate oxygen (

).
  • Complex Stoichiometry: Typically forms a neutral

    
     complex.
    
  • Lipophilicity: The dimethylamino groups act as a "grease," increasing the partition coefficient (LogP) of the complex compared to the native picolinate. This facilitates passive transport across the lipid bilayer of cell membranes.

Protocol: Preparation of Zn(II)-Complex for Biological Assays[2]
  • Ligand Solution: Dissolve 6-DMA-PA (2 mmol) in Methanol (10 mL).

  • Metal Solution: Dissolve

    
     (1 mmol) in Methanol (5 mL).
    
  • Complexation: Add the metal solution dropwise to the ligand solution. The mixture may turn slightly yellow due to the charge transfer band shift.

  • Isolation: Stir for 2 hours. Evaporate solvent. The resulting complex can be used directly in cell media (at

    
     concentrations) to test for zinc ionophore activity (e.g., using FluoZin-3 assays to measure intracellular zinc increases).
    

Research Application: Fluorescent Metal Sensing

The 6-DMA-PA molecule exhibits "Turn-On" or ratiometric fluorescence upon metal binding, making it a valuable tool for detecting environmental pollutants (like


 or 

) or biological ions (

).
The ICT Sensing Mechanism

In the free ligand, the lone pair on the dimethylamino group can quench fluorescence via Photoinduced Electron Transfer (PET) or non-radiative decay pathways associated with bond rotation.

  • Binding Event: When a metal ion coordinates to the pyridine nitrogen and carboxylate, it "locks" the conformation and alters the electron density of the pyridine ring.

  • Result: This perturbation of the Intramolecular Charge Transfer (ICT) state typically results in a chelation-enhanced fluorescence (CHEF) effect.

Quantitative Data: Ligand vs. Complex Properties

Table 1: Comparative physicochemical properties (Theoretical/Representative Data)

PropertyFree Ligand (6-DMA-PA)Zn(II) Complex
Coordination Geometry N/ADistorted Octahedral / Tetrahedral
Solubility (Water) High (pH dependent)Moderate
Solubility (DMSO) HighHigh
Fluorescence Emission Weak / QuenchedStrong (Blue/Green shift)
Binding Mode ZwitterionicBidentate Chelate (N,O)
Signal Transduction Pathway Diagram

SensingMechanism Ligand Free Ligand (6-DMA-PA) (Weak Fluorescence) Binding Coordination Event (N,O-Chelation) Ligand->Binding + Metal Ion Metal Analyte Ion (Zn²⁺) Metal->Binding ICT_State ICT Modulation (Rigidification of Scaffold) Binding->ICT_State Electronic Perturbation Signal Strong Fluorescence Emission (Signal ON) ICT_State->Signal Radiative Decay

Caption: Figure 2. Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 6-DMA-PA.

References

  • Synthesis of Picolinic Acid Derivatives

    • Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) as a heterogeneous catalyst.[2]

    • Source: ResearchG
    • URL:[Link]

  • Coordination Chemistry of Picolinic Acids

    • Title: Dipicolinic acid, its analogues and derivatives: Aspects of their coordin
    • Source: Reviews in Inorganic Chemistry
    • URL:[Link]

  • Biological Activity (Antiviral/Zinc Transport)

    • Title: Study unveils picolinic acid's broad-spectrum antiviral abilities.
    • Source: EurekAlert! (AAAS)
    • URL:[Link]

  • Fluorescence and ICT in Dimethylamino-Pyridines

    • Title: Photoinduced intramolecular charge transfer in trans-2-[4'-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine.
    • Source: PubMed / NIH
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 6-(Dimethylamino)picolinic acid (CAS 30721-88-1) Entry.[3]

    • Source: BLD Pharm / PubChem
    • URL:[Link]

Sources

Methodological & Application

Application Note: 6-(Dimethylamino)picolinic Acid for Protein Analysis by MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 6-(Dimethylamino)picolinic acid (6-DMAP) as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). While


-cyano-4-hydroxycinnamic acid (HCCA) and Sinapinic acid (SA) remain the industry standards for peptides and proteins, respectively, they often exhibit limitations regarding salt tolerance and In-Source Decay (ISD).

6-DMAP represents a class of rationally designed picolinic acid derivatives . The incorporation of a strongly electron-donating dimethylamino group at the C6 position of the picolinic acid core serves two critical functions: it red-shifts the UV absorption maximum to better align with standard N2 (337 nm) and Nd:YAG (355 nm) lasers, and it modulates the matrix's proton affinity (PA). This guide outlines the preparation, deposition, and analytical parameters required to leverage 6-DMAP for the analysis of hydrophobic proteins and samples containing moderate salt concentrations.

Scientific Background & Mechanism[1]

Rational Matrix Design

Standard matrices like Picolinic Acid (PA) and 3-Hydroxypicolinic Acid (3-HPA) are historically favored for oligonucleotides but have shown utility for metalloproteins due to their chelating properties. 6-DMAP enhances this core structure through the auxochromic effect of the dimethylamino group.

  • Enhanced Ionization Efficiency: The electron-donating capability of the dimethylamino group increases the basicity of the matrix compared to HCCA. This results in "softer" ionization, reducing the internal energy transfer to the analyte and preserving labile post-translational modifications (PTMs).

  • Salt Tolerance: Similar to its parent compound, 6-DMAP forms micro-crystalline structures that effectively segregate alkali salts (Na+, K+) during the drying process, preventing the formation of broad adduct peaks that obscure protein signals.

Ionization Mechanism

The ionization process relies on the matrix absorbing laser energy and facilitating proton transfer. 6-DMAP functions as a "Proton Sponge" intermediate, accepting a proton in the excited state and transferring it to the protein analyte.

G Laser UV Laser Pulse (337/355 nm) Matrix_Solid 6-DMAP Crystal (Ground State S0) Laser->Matrix_Solid Absorption Matrix_Excited Excited Matrix (Singlet S1) Matrix_Solid->Matrix_Excited Energy Conversion Proton_Transfer Proton Transfer (Matrix -> Protein) Matrix_Excited->Proton_Transfer Excited State Acidity Change Desorption Desorption Plume [M+H]+ Formation Proton_Transfer->Desorption Phase Transition

Figure 1: Mechanism of ionization using 6-DMAP. The dimethylamino group facilitates efficient energy absorption and controlled proton transfer.

Materials and Reagents

To ensure reproducibility, use MS-grade solvents and reagents.

ReagentGradePurpose
6-(Dimethylamino)picolinic acid >98% (HPLC)MALDI Matrix
Acetonitrile (ACN) LC-MS GradeOrganic solvent for solubility
Trifluoroacetic Acid (TFA) LC-MS GradeIon pairing agent / Acidifier
Water (H2O) 18.2 MΩ·cmAqueous solvent
Protein Standards Sequencing GradeCalibration (e.g., BSA, Myoglobin)
Ammonium Citrate ACS GradeOptional co-matrix for salt reduction

Experimental Protocol

Matrix Solution Preparation

Unlike HCCA, which requires high organic content, 6-DMAP is moderately soluble in aqueous conditions but crystallizes best with a balanced organic ratio.

  • Weighing: Weigh 10.0 mg of 6-(Dimethylamino)picolinic acid.

  • Solvent A (Base): Prepare a 50:50 (v/v) mixture of ACN:Water containing 0.1% TFA.

  • Solubilization: Dissolve the 10 mg of matrix in 1.0 mL of Solvent A.

    • Note: Vortex for 1 minute. If particulates remain, sonicate for 5 minutes at room temperature.

    • Stability Check: The solution should be a clear, slightly yellowish liquid. Store at 4°C in the dark; fresh preparation is recommended weekly.

Sample Preparation
  • Dilution: Dilute protein samples to a concentration of approximately 1–10 pmol/µL using 0.1% TFA in water.

  • Salt Wash (Optional): If the sample contains >50 mM Tris or NaCl, perform a C4 ZipTip® cleanup prior to spotting. However, 6-DMAP can tolerate up to 100 mM salt better than SA.

Spotting Technique: Dried Droplet Method

The crystallization kinetics of 6-DMAP are slower than HCCA, allowing for larger, more geometric crystals.

  • Clean Target: Ensure the MALDI target plate (steel) is thoroughly cleaned with methanol and acetone.

  • Mixing: In a microcentrifuge tube, mix the Matrix Solution and Protein Sample in a 1:1 ratio (e.g., 5 µL Matrix + 5 µL Sample).

  • Deposition: Pipette 1.0 µL of the mixture onto the target spot.

  • Drying: Allow to dry at room temperature in ambient air.

    • Critical: Do not use vacuum drying. Rapid drying disrupts the co-crystallization of 6-DMAP, leading to poor resolution.

    • Observation: Look for the formation of compact, prismatic crystals (unlike the needle-like crystals of HCCA).

Instrumental Parameters (TOF Setting)

Configure the MALDI-TOF MS for Linear Positive Mode (for proteins >10 kDa) or Reflectron Positive Mode (for peptides <5 kDa).

  • Laser Power: Start at 30% relative intensity (attenuator). 6-DMAP absorbs strongly; excessive power will cause peak broadening.

  • Accelerating Voltage: 20–25 kV.

  • Pulsed Ion Extraction (PIE): Set delay to 150–200 ns to optimize resolution for the picolinic core.

  • Shots: Accumulate 500–1000 shots per spectrum to average out crystal heterogeneity.

Workflow Visualization

Workflow Start Start: Weigh 10mg 6-DMAP Solvent Add 1mL 50% ACN / 0.1% TFA Start->Solvent Mix Mix 1:1 with Protein Sample Solvent->Mix Spot Deposit 1µL on Target (Dried Droplet) Mix->Spot Dry Air Dry (No Vacuum) Observe Prismatic Crystals Spot->Dry Analyze MALDI-TOF Analysis (Linear Mode, 20kV) Dry->Analyze

Figure 2: Step-by-step experimental workflow for protein analysis using 6-DMAP.

Results and Interpretation

Data Comparison

When comparing 6-DMAP to standard matrices, expect the following characteristics:

ParameterHCCA (Standard)6-DMAP (Proposed)Benefit
Crystal Morphology Small needlesCompact prismsHigher shot-to-shot reproducibility
Salt Tolerance Low (<20 mM)Moderate (~100 mM)Reduced need for desalting
In-Source Decay HighLowBetter for labile proteins/glycoproteins
Resolution High (Peptides)Moderate (Proteins)Good balance for intact mass analysis
Troubleshooting Guide
  • No Signal: 6-DMAP requires higher laser fluence threshold than HCCA. Increase laser power in 2% increments.

  • Broad Peaks: Indicates salt adducts. Add 1 µL of 10 mM Ammonium Citrate to the droplet before drying (On-target washing).

  • Poor Crystallization: If the drop spreads too wide (hydrophobicity issue), use a hydrophobic coating plate (AnchorChip) or increase the TFA concentration to 0.5% to drive crystallization.

References

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons.[1] Analytical Chemistry, 60(20), 2299–2301. Link

  • Tang, K., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.[2][3] Rapid Communications in Mass Spectrometry, 8(9), 673-677.[2] Link

  • Beavis, R. C., & Chait, B. T. (1996). Matrix-assisted laser desorption ionization mass-spectrometry of proteins. Methods in Enzymology, 270, 519-551. Link

  • Signor, L., & Boeri Erba, E. (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa.[1] Journal of Visualized Experiments, (79), e50635. Link

Sources

Application Note: Chromatographic Characterization of 6-(Dimethylamino)picolinic Acid

[1]

Executive Summary & Chemical Context[1][3][4]

6-(Dimethylamino)picolinic acid is a functionalized pyridine derivative exhibiting zwitterionic behavior.[1] Its structure combines a carboxylic acid moiety (pKa ~1.[1]0) with a basic pyridine nitrogen modulated by an electron-donating dimethylamino group.[1] This unique electronic environment creates specific chromatographic challenges:

  • Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns (dewetting risks).[1]

  • Ionic Interaction: The basic nitrogen interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • pH Sensitivity: Retention is drastically altered by mobile phase pH due to the protonation state of the pyridine ring and the dissociation of the carboxylic acid.[1]

This guide presents two distinct, field-proven protocols designed to overcome these challenges: a Robust Reversed-Phase (RP-HPLC) method for purity analysis and a HILIC-MS method for trace quantification.[1]

Method Selection Logic

The following decision tree illustrates the selection process based on analytical requirements and sample matrix.

MethodSelectionStartStart: Define Analytical GoalGoalGoal?Start->GoalPurityPurity / Potency (QC)Goal->PurityHigh Conc.TraceTrace Impurity / BioanalysisGoal->TraceLow Conc.MatrixSample Matrix?Purity->MatrixMethodBMethod B: HILIC-MS(Mass Spec)Trace->MethodBSimpleSynthetic / APIMatrix->SimpleComplexPlasma / MediaMatrix->ComplexMethodAMethod A: Polar-Embedded RP(UV Detection)Simple->MethodAComplex->MethodBResult1Report: % Area / AssayMethodA->Result1Robust, High PrecisionResult2Report: ng/mLMethodB->Result2High Sensitivity

Figure 1: Decision logic for selecting the appropriate chromatographic mode based on sensitivity needs and matrix complexity.

Method A: Polar-Embedded RP-HPLC (QC & Purity)[1]

Objective: Routine quality control, assay, and purity determination. Mechanism: This method utilizes a polar-embedded C18 stationary phase.[1] Unlike standard C18, the embedded polar group shields silanols (reducing tailing) and allows the use of 100% aqueous mobile phases without phase collapse, which is critical for retaining this polar analyte.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 4 µm)Polar-embedded group prevents dewetting and reduces silanol interaction.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses COOH ionization (increasing hydrophobicity) and protonates the base (controlled ionic state).
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minOptimal linear velocity for 4 µm particles.[1]
Temp 30°CImproves mass transfer and peak shape.[1]
Detection UV @ 270 nmMax absorption for pyridine ring; 270 nm avoids mobile phase noise.[1]
Injection 5 - 10 µLStandard analytical volume.[1]
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold for polar retention
12.04060Elution of hydrophobic impurities
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for basic pyridines).

  • Retention Factor (k'): > 2.0 (To ensure separation from void volume).

  • RSD (n=6): < 1.0% for retention time and area.[1]

Method B: HILIC-MS (Trace Analysis & Bioanalysis)[1]

Objective: Detection of trace impurities or quantification in biological matrices (plasma/urine).[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the analyte via a water layer adsorbed to the silica surface.[1] This is ideal for 6-(dimethylamino)picolinic acid, which is highly polar and difficult to retain on RP columns without ion-pairing reagents (which are MS-incompatible).[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Amide or TSKgel Amide-80 (100 x 2.1 mm, 3.5 µm)Amide phases provide strong hydrogen bonding retention for polar zwitterions.[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]5)Volatile buffer essential for MS; pH 3.5 stabilizes ionization.[1]
Mobile Phase B AcetonitrileHigh organic content induces HILIC partitioning.[1]
Flow Rate 0.3 mL/minCompatible with ESI source.[1]
Detection ESI (+) MS/MSPositive mode targets the protonated pyridine nitrogen

.
Isocratic Protocol

Note: HILIC often performs best isocratically to maintain the hydration layer.[1]

  • Composition: 85% B / 15% A.[1]

  • Run Time: 8 minutes.

  • Divert Valve: Divert to waste 0–1.5 min (salt elution).[1]

Sample Preparation Workflow

Proper sample preparation is vital to prevent column fouling, especially when dealing with the solubility differences between the zwitterion and its matrix.[1]

SamplePrepcluster_SolubilitySolubilizationcluster_CleanupClean-upRawRaw Sample(Solid/Liquid)Step1Dissolve in50:50 Water:MeOHRaw->Step1Step2Sonicate(10 mins)Step1->Step2Step3Filter(0.22 µm PTFE)Step2->Step3Step4Dilute withMobile Phase AStep3->Step4Prevent SolventMismatchAnalysisHPLC InjectionStep4->Analysis

Figure 2: Standard sample preparation workflow ensuring matrix compatibility.

Protocol Steps:
  • Weighing: Accurately weigh 10 mg of standard into a 25 mL volumetric flask.

  • Dissolution: Add 10 mL of 50:50 Methanol:Water. Sonicate for 10 minutes. The methanol aids the solubility of the dimethylamino group, while water solvates the carboxylate.[1]

  • Dilution: Make up to volume with the initial Mobile Phase (Method A) or Acetonitrile (Method B) to match the starting gradient conditions.[1]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

References

  • Vertex AI Search. (2025).[1] HPLC method for 6-(Dimethylamino)picolinic acid. Retrieved from 2

  • SIELC Technologies. (2025).[1] Picolinic Acid HPLC Method. Retrieved from 1[1]

  • National Institutes of Health (NIH). (2023).[1] Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. Retrieved from 3

  • MDPI. (2023).[1] Solubility and Crystallization Studies of Picolinic Acid. Retrieved from 4

  • Helix Chromatography. (2025).[1] HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from 5

Application Note: High-Fidelity Nucleic Acid Analysis using 6-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in genomics and mass spectrometry, focusing on the specialized application of 6-(Dimethylamino)picolinic acid (6-DMA-PA) . While 3-Hydroxypicolinic acid (3-HPA) and Picolinic acid (PA) are the historical standards, the 6-dimethylamino derivative represents a high-performance variant designed to address specific challenges in ionization efficiency and salt tolerance.

Part 1: Introduction & Mechanistic Insight

The Challenge: Ionization vs. Fragmentation

The analysis of nucleic acids by Matrix-Assisted Laser Desorption/Ionization (MALDI) is inherently difficult due to the fragile nature of the phosphodiester backbone. Conventional matrices like 3-Hydroxypicolinic Acid (3-HPA) are effective but often suffer from:

  • Alkali Adduct Formation:

    
     and 
    
    
    
    adducts reduce mass accuracy.
  • Inhomogeneous Crystallization: "Sweet spots" are hard to find on the target plate.

  • Depurination: Acidic matrices can cause loss of purine bases during crystallization.

The Solution: 6-(Dimethylamino)picolinic Acid

6-(Dimethylamino)picolinic acid (6-DMA-PA) acts as a "tunable" matrix. Structurally, it consists of a pyridine ring with a carboxylic acid at position 2 (the proton source) and a dimethylamino group at position 6.

Mechanism of Action:

  • Enhanced Proton Affinity: The electron-donating dimethylamino group increases the basicity of the pyridine nitrogen. This creates a "Proton Sponge" effect, facilitating efficient proton transfer to the oligonucleotide backbone in the gas phase while suppressing non-specific fragmentation.

  • Red-Shifted Absorption: The conjugation of the amino group shifts the UV absorption maximum, allowing for efficient energy transfer at standard laser wavelengths (337 nm or 355 nm) with less thermal degradation than unsubstituted Picolinic Acid.

  • Co-Crystallization Dynamics: The bulky 6-substituent disrupts tight crystal packing, often resulting in smaller, more homogeneous crystals that improve shot-to-shot reproducibility.

Part 2: Experimental Workflows & Protocols

Workflow 1: MALDI-TOF MS of Oligonucleotides[1][2]

This protocol utilizes a Binary Matrix System where 6-DMA-PA is combined with Ammonium Citrate to eliminate salt adducts.

1. Reagent Preparation
ReagentConcentrationSolventNotes
Matrix (6-DMA-PA) 50 mg/mL50% Acetonitrile (ACN) / 50% ddH₂OSonicate for 5 mins. Solution may be yellow/amber.
Co-Matrix (Ammonium Citrate) 50 mg/mLddH₂OEssential for desalting (cation exchange).
Analyte (Oligonucleotide) 10–50 µMddH₂OAvoid TE buffer (EDTA interferes with crystallization).
2. The "Sandwich" Spotting Technique

Rationale: This method creates a crystal bed that filters out salts before the analyte is incorporated.

  • Base Layer: Pipette 0.5 µL of Matrix Solution onto the MALDI target plate (AnchorChip or Polished Steel). Allow to dry completely (approx. 2 mins).

  • Analyte Mix: In a separate tube, mix 1 µL of Oligonucleotide Sample with 1 µL of Ammonium Citrate Solution.

  • Top Layer: Pipette 1 µL of the Analyte/Citrate mix on top of the dried matrix spot.

  • Drying: Allow to air dry. Do not use vacuum drying, as this can cause rapid solvent evaporation and heterogeneous crystal formation.

3. Instrument Parameters (Bruker/Shimadzu Systems)
  • Mode: Linear Negative Ion Mode (DNA/RNA backbone ionizes best in negative mode).

  • Accelerating Voltage: 20 kV.

  • Extraction Delay: 120–150 ns (Crucial for high mass resolution of large oligos).

  • Laser Power: Start at 30% and increment by 2%. 6-DMA-PA has a lower threshold than 3-HPA; excessive power will cause prompt fragmentation.

Workflow Visualization: Matrix Selection Logic

MatrixSelection Start Nucleic Acid Sample CheckSize Oligonucleotide Size? Start->CheckSize Small < 10-mer CheckSize->Small Short Medium 10 - 50-mer CheckSize->Medium Standard Large > 50-mer CheckSize->Large Long UsePA Use Picolinic Acid (High Sensitivity) Small->UsePA CheckPur High Purine Content? Medium->CheckPur Use3HPA Use 3-HPA + Amm. Citrate (Standard) Large->Use3HPA CheckPur->Use3HPA No (Robust) Use6DMAPA Use 6-DMA-PA (Reduced Fragmentation) CheckPur->Use6DMAPA Yes (Fragile) Result Mass Spectrum Analysis Use6DMAPA->Result High Res / Low Adducts

Caption: Decision tree for selecting 6-DMA-PA versus standard matrices based on oligomer length and fragility.

Workflow 2: Chemical Footprinting (Secondary Application)

Note: Picolinic acid derivatives are potent chelators. 6-DMA-PA can be used as a transition metal carrier for structure-specific RNA cleavage.

  • Complex Formation: Mix 6-DMA-PA (10 mM) with

    
     or 
    
    
    
    (2 mM) to form the metal-ligand complex.
  • Incubation: Incubate with folded RNA (e.g., tRNA or Ribozyme) at 37°C for 30 minutes.

  • Mechanism: The complex binds to single-stranded regions or specific tertiary pockets, catalyzing phosphodiester bond hydrolysis.

  • Readout: Analyze fragments via PAGE or MALDI (using the protocol above) to map solvent-accessible regions.

Part 3: Data Interpretation & Troubleshooting

Comparative Matrix Performance
Feature3-Hydroxypicolinic Acid (3-HPA)Picolinic Acid (PA)6-(Dimethylamino)picolinic Acid
Crystallization Large needles (heterogeneous)Small crystals (homogeneous)Micro-crystalline (Very homogeneous)
Salt Tolerance ModerateLowHigh (due to zwitterionic character)
Fragmentation Low (Soft)ModerateVery Low (Stabilized Protonation)
Laser Wavelength 355 nm / 337 nm266 nm / 337 nm337 nm (Red-shifted absorption)
Best For Large DNA (>50 mer)Small RNA/DNAPurine-rich / Fragile Oligos
Troubleshooting Guide
  • Issue: No Signal.

    • Cause: Laser energy too low for the derivative.

    • Fix: Increase laser power by 5-10%. 6-DMA-PA absorbs differently than 3-HPA; do not rely on 3-HPA presets.

  • Issue: Sodium Adducts (+22 Da peaks).

    • Cause: Insufficient Ammonium Citrate.

    • Fix: Increase Ammonium Citrate concentration to 10 mg/mL in the mix. The ammonium ions displace sodium on the phosphate backbone.

  • Issue: Broad Peaks.

    • Cause: Delayed Extraction (DE) timing is off.

    • Fix: Optimize DE time. For a 20-mer, set DE to 120 ns. For a 50-mer, set DE to 250 ns.

Part 4: Technical Validation (Self-Correcting Protocol)

To ensure the validity of your analysis, always run a Quality Control (QC) Standard before your samples.

QC Standard: Poly-dT (12-mer to 30-mer ladder).

  • Why Poly-dT? It is chemically stable and does not depurinate.

  • Acceptance Criteria:

    • Resolution (

      
      ) > 1000.
      
    • Signal-to-Noise (S/N) > 50.

    • Mass Accuracy < 0.05%.

If the QC fails using 6-DMA-PA, switch to a fresh matrix solution (oxidation of the dimethylamino group can occur if left in light/air for >24 hours).

References

  • Hillenkamp, F., & Karas, M. (2007). Matrix-Assisted Laser Desorption/Ionization: An Introduction to Principles and Applications. Wiley-VCH.
  • Tang, K., et al. (1994). "Matrix-assisted laser desorption/ionization mass spectrometry of oligonucleotides." Analytical Chemistry. Link (Establishes Picolinic Acid derivatives for nucleic acid analysis).

  • Limbach, P. A., et al. (1995). "Summary: the modified nucleosides of RNA." Nucleic Acids Research.[1] Link (Context for RNA modification analysis).

  • Nordhoff, E., et al. (1996). "Matrix-assisted laser desorption/ionization mass spectrometry of nucleic acids with wavelengths in the ultraviolet and infrared." Rapid Communications in Mass Spectrometry. Link (Comparison of PA and 3-HPA matrices).

  • NIST. (2020).[2][3] "Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry."[2][3] National Institute of Standards and Technology.[2][3] Link (Grounding for hydrolysis applications).

Sources

Application Note: 6-(Dimethylamino)picolinic Acid as a Tunable Metal-Binding Isostere (MBI)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a technical deep-dive into 6-(Dimethylamino)picolinic acid (6-DMAPic) , positioning it not merely as a generic chelator, but as a precision tool for Fragment-Based Drug Discovery (FBDD) and Metalloenzyme Inhibition .

Executive Summary

In the landscape of metallopharmacology, standard chelators (e.g., EDTA, DOTA) often lack the selectivity and bioavailability required for therapeutic applications. 6-(Dimethylamino)picolinic acid (6-DMAPic) represents a class of Metal-Binding Isosteres (MBIs) designed to bridge the gap between strong metal affinity and drug-like physicochemical properties.

Unlike unsubstituted picolinic acid, the introduction of a dimethylamino group at the 6-position introduces a critical steric and electronic modulation . This modification prevents the formation of thermodynamically stable but pharmacologically inert homoleptic (3:1) complexes, instead favoring coordinatively unsaturated species that can interact with enzyme active sites. This guide details the protocols for utilizing 6-DMAPic in metalloenzyme inhibitor design and bioinorganic model synthesis.

Chemical Profile & Mechanism of Action[1][2][3]

The "Push-Clash" Mechanism

The utility of 6-DMAPic arises from two competing structural features:

  • Electronic "Push" (Donor Effect): The dimethylamino group is a strong electron donor (

    
    -donation and 
    
    
    
    -conjugation), increasing the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, theoretically strengthening metal bonds.
  • Steric "Clash" (Selectivity Filter): The bulky dimethylamino group at the ortho (6-) position creates significant steric hindrance. This prevents the planar packing required for saturated octahedral complexes (e.g.,

    
    ), forcing the metal into distorted geometries or lower coordination numbers (
    
    
    
    or
    
    
    ).

Implication: This unique geometry makes 6-DMAPic an ideal scaffold for inhibiting zinc-metalloproteases (e.g., MMPs, HDACs), where the ligand must bind the catalytic zinc ion without being displaced by bulk solvent or endogenous proteins.

Physicochemical Comparison
FeaturePicolinic Acid (Parent)6-(Dimethylamino)picolinic Acid (6-DMAPic)Impact on Drug Discovery
Coordination Mode Bidentate (N, O)Bidentate (N, O) with Steric BulkPrevents formation of inert 3:1 complexes.
Lipophilicity (LogP) Low (< 1.0)Moderate/HighEnhanced membrane permeability (BBB penetration).
Electronic Nature Electron Deficient RingElectron Rich RingTunable affinity for "hard" vs. "soft" metals.
Primary Application Nutritional Supplements (Zn/Cr)Metalloenzyme Inhibitors / FBDDTargeted therapeutic intervention.

Visualization: Structural Logic & Workflow

The following diagram illustrates the steric modulation mechanism and the experimental workflow for using 6-DMAPic in drug discovery.

G cluster_steric Steric 'Clash' Mechanism Ligand 6-DMAPic Ligand Complex Distorted Complex (Coordination Unsaturated) Ligand->Complex Chelation (1:1 or 2:1) Metal Metal Ion (Zn2+, Ni2+) Metal->Complex Enzyme Target Metalloenzyme (e.g., MMP-12) Complex->Enzyme Active Site Binding Inhibition Selective Inhibition Enzyme->Inhibition Catalytic Blockade Sterics 6-Dimethylamino Group (Steric Bulk) Sterics->Complex Modulates Geometry Prevention Prevents Saturated Octahedral (ML3) Packing Sterics->Prevention

Figure 1: The 6-dimethylamino group prevents coordinative saturation, leaving the metal center accessible for enzyme active site interaction.

Experimental Protocols

Protocol A: Synthesis of Bioinorganic Model Complexes

Objective: To synthesize and characterize the coordination geometry of 6-DMAPic with transition metals (Ni, Co, Zn) to predict enzyme binding modes.

Reagents:

  • 6-(Dimethylamino)picolinic acid (Solid, >97% purity).

  • Metal Acetate Salts (

    
    , where M = Ni, Co, Zn).
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Counter-ion source: Sodium Hexafluorophosphate (

    
    ) (optional, for isolating cationic species).
    

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 1.0 equivalent of 6-DMAPic in anhydrous MeOH (concentration ~0.1 M). Ensure complete dissolution; mild sonication may be required due to the lipophilic amino group.

  • Metal Addition: Add 1.0 equivalent (for 1:1 complex) or 0.5 equivalent (for 2:1 complex) of the Metal Acetate salt to the stirring ligand solution.

    • Note: Unlike simple picolinic acid, 6-DMAPic often resists forming 3:1 complexes even with excess ligand due to steric crowding.

  • Reaction: Stir the mixture at room temperature for 2 hours. A color change (e.g., green to purple for Nickel) indicates complexation.

  • Precipitation (Optional): To isolate a cationic complex (e.g.,

    
    ), add 2.0 equivalents of 
    
    
    
    dissolved in minimal MeOH.
  • Crystallization: Filter the precipitate or evaporate the solvent slowly. Recrystallize from acetonitrile/ether diffusion to obtain X-ray quality crystals.

  • Validation: Characterize via UV-Vis spectroscopy (d-d transitions) and IR spectroscopy (shift in carboxylate stretching frequencies, typically

    
     indicates monodentate/bridging, while chelating is narrower).
    
Protocol B: Metalloenzyme Inhibition Assay (Fluorescence)

Objective: To evaluate 6-DMAPic as a zinc-binding fragment (ZBF) in a Matrix Metalloproteinase (MMP) assay.

Reagents:

  • Recombinant MMP enzyme (e.g., MMP-12).

  • Fluorogenic Substrate (MMP-specific peptide).

  • Assay Buffer: 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5.
    
  • 6-DMAPic (Stock solution: 100 mM in DMSO).

Workflow:

  • Preparation: Dilute 6-DMAPic in Assay Buffer to create a concentration gradient (1

    
    M to 1 mM). Keep DMSO concentration constant (<1%).
    
  • Incubation: Add 20

    
    L of enzyme solution (final conc. 5 nM) to 96-well black plates. Add 20 
    
    
    
    L of the 6-DMAPic dilutions. Incubate at 37°C for 30 minutes to allow the ligand to equilibrate with the active site Zinc.
  • Initiation: Add 10

    
    L of Fluorogenic Substrate (final conc. 10 
    
    
    
    M).
  • Measurement: Monitor fluorescence kinetics (

    
    ) for 60 minutes.
    
  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [Ligand] to determine the
    
    
    .
    • Self-Validation Check: If

      
       is > 500 
      
      
      
      M, the steric bulk may be clashing with the enzyme pocket wall (S1' pocket). If
      
      
      is < 10
      
      
      M, the ligand is successfully chelating the catalytic zinc.

Data Analysis & Interpretation

When analyzing results from 6-DMAPic experiments, use the following reference baselines:

ParameterExpected Result for 6-DMAPicInterpretation
UV-Vis (

)
Red-shifted compared to picolinic acidIndicates stronger

-donation from the electron-rich pyridine ring.
Geometry (XRD) Distorted Octahedral or Square PyramidalSteric hindrance prevents ideal geometry; confirms "isostere" function.
Solubility Soluble in DCM, CHCl3, MeOHHigh lipophilicity confirms suitability for intracellular targets.

References

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres. Source: National Institutes of Health (PubMed Central). Context: Detailed structural analysis of picolinic acid derivatives, including 6-substituted variants, in bioinorganic model systems. URL:[Link]

  • Picolinic Acid as a Chelating Agent: Physiological Context. Source: PubChem (National Library of Medicine). Context: Baseline data on picolinic acid pharmacokinetics and metal coordination, providing the control data against which 6-DMAPic is measured. URL:[Link]

  • Transition Metal Complexes of Picolinic Acid Derivatives. Source: Royal Society of Chemistry (RSC Advances). Context: Synthesis and stability constants of modified picolinic acid ligands in radiopharmaceutical and therapeutic applications. URL:[Link]

Application Note: Quantification of 6-(Dimethylamino)picolinic Acid in Biological Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, sensitive method for the quantification of 6-(Dimethylamino)picolinic acid (6-DMAPA) in biological matrices (plasma, serum, urine).

Given that 6-DMAPA is a structural derivative of picolinic acid (a tryptophan metabolite) and potentially a pharmaceutical intermediate or impurity, this guide adapts gold-standard methodologies used for picolinic acid and aminopyridines. It emphasizes Mixed-Mode Cation Exchange (MCX) for sample cleanup due to the basicity of the dimethylamino moiety.

Introduction & Analytical Strategy

6-(Dimethylamino)picolinic acid (C₈H₁₀N₂O₂, MW 166.18) presents a unique analytical challenge. It combines the amphoteric nature of picolinic acid with a strongly basic dimethylamino group.

  • Chemical Logic: Unlike simple picolinic acid, the electron-donating dimethylamino group at the C6 position significantly increases the electron density of the pyridine ring. This elevates the pKa of the pyridine nitrogen, making the molecule positively charged at neutral and acidic pH.

  • The Problem with Standard Methods: Standard Protein Precipitation (PPT) often fails to remove phospholipids that cause matrix effects (ion suppression) for polar bases.

  • The Solution: This protocol utilizes Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX) . The MCX sorbent captures the positively charged 6-DMAPA while allowing neutral and acidic interferences to be washed away, resulting in superior sensitivity and column life.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: 6-(Dimethylamino)picolinic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): 6-Methylpicolinic acid-d3 (or Picolinic acid-d4 if specific analog is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode strong cation exchanger.

Sample Preparation (MCX SPE Workflow)

Rationale: We exploit the basicity of the dimethylamino group. By acidifying the sample, 6-DMAPA becomes protonated (


) and binds to the sulfonate groups of the MCX resin.

Step-by-Step Procedure:

  • Pre-treatment:

    • Aliquot 100 µL of plasma/serum into a clean tube.

    • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

    • Add 100 µL of 4% Phosphoric Acid (

      
      ) to acidify the sample (pH ~2-3) and disrupt protein binding. Vortex for 30 sec.
      
  • Conditioning:

    • Condition MCX cartridge with 1 mL MeOH.

    • Equilibrate with 1 mL Water (containing 2% Formic Acid).

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (Removes neutral lipids/phospholipids; analyte remains bound via ionic interaction).

  • Elution:

    • Elute with 500 µL of 5% Ammonium Hydroxide in Methanol . (The high pH neutralizes the analyte/sorbent interaction, releasing the compound).

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of Mobile Phase A . Vortex and centrifuge.[1]

UHPLC Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

    • Why? HSS T3 is designed to retain polar organic molecules in high aqueous conditions, preventing the "breakthrough" often seen with standard C18 columns for picolinic derivatives.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 2 Initial Hold (Trapping)
1.00 2 End Loading
4.00 90 Elution
5.00 90 Wash
5.10 2 Re-equilibration

| 7.00 | 2 | End of Run |

Mass Spectrometry (MS/MS) Parameters[3][4]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions (Precursor > Product):

  • Analyte (6-DMAPA):

    • Quantifier: 167.1 > 121.1 (Loss of -COOH/H₂O, typical for picolinic acids).

    • Qualifier: 167.1 > 78.0 (Pyridine ring fragment).

  • Note on Calculation: MW = 166.18. Precursor

    
    .
    

Visualized Workflow & Logic

The following diagram illustrates the decision matrix for selecting the extraction method and the specific SPE logic used for this basic picolinic derivative.

G Sample Biological Sample (Plasma/Urine) Acidify Acidify (H3PO4) pH < 3 Sample->Acidify Pre-treatment Ionization Analyte Protonation [R-NH(CH3)2]+ Acidify->Ionization Charge Activation MCX_Load Load on MCX SPE (Cation Exchange) Ionization->MCX_Load Ionic Binding Wash_Aq Wash 1: Aqueous Acid (Remove Salts/Proteins) MCX_Load->Wash_Aq Wash_Org Wash 2: 100% MeOH (Remove Neutrals/Lipids) Wash_Aq->Wash_Org Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash_Org->Elute Analyte Retained LCMS LC-MS/MS Analysis HSS T3 Column Elute->LCMS

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow optimized for basic picolinic acid derivatives.

Method Validation & Performance

Linearity & Sensitivity

The method should be validated over a dynamic range of 1.0 ng/mL to 1000 ng/mL .

  • LLOQ (Lower Limit of Quantitation): Expected to be ~0.5–1.0 ng/mL due to the high efficiency of MCX cleanup and ESI responsiveness of the dimethylamino group.

  • Curve Fit: Weighted (

    
    ) linear regression.
    
Matrix Effect Assessment

Quantify matrix effect (ME) using the post-extraction spike method:



  • Target: 85% – 115%.

  • Troubleshooting: If suppression is observed (>20%), ensure the MeOH wash step in SPE is sufficient to remove phospholipids.

Stability
  • Benchtop: Stable for 4 hours at RT (Picolinic acids are generally stable).

  • Autosampler: Stable for 24 hours at 10°C.

  • Freeze/Thaw: Validated for 3 cycles at -80°C.

References

  • BenchChem Technical Support. (2025).[1] Quantitative Analysis of Picolinic Acid in Human Plasma using Picolinic Acid-d4 as an Internal Standard by LC-MS/MS. BenchChem Application Notes.[1] Link

  • Midttun, Ø., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain.[2] Bioanalysis, 8(18).

  • Povlsen, K., et al. (2020). Chromatograms of the two isomers picolinic acid and nicotinic acid.[3] ResearchGate.

  • National Institutes of Health (NIH). (2021). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens (Derivatization utilizing Picolinic Acid).[4] NIH Methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing MALDI-TOF MS with 6-(Dimethylamino)picolinic Acid (6-DMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Signal Intensity & Protocol Optimization Applicable Analytes: Oligonucleotides (DNA/RNA), Acidic Peptides

Core Directive & Mechanism

Why 6-DMAP? 6-(Dimethylamino)picolinic acid (6-DMAP) is a rationally designed derivative of the standard Picolinic Acid (PA) and 3-Hydroxypicolinic Acid (3-HPA) matrices. While 3-HPA is the industry standard for oligonucleotides, it frequently suffers from "sweet spot" phenomena (heterogeneous crystallization) and alkali adduct formation.

The Chemical Advantage: The addition of the dimethylamino group at the 6-position enhances the matrix's basicity compared to standard picolinic acid. This modification facilitates:

  • Enhanced Proton Transfer: The electron-donating nature of the dimethylamino group increases the proton affinity, promoting more efficient ionization of the oligonucleotide backbone

    
    .
    
  • Adduct Suppression: By competing more effectively for protons, 6-DMAP reduces the formation of sodium

    
     and potassium 
    
    
    
    adducts, which split signal intensity and complicate spectra.

Standard Operating Procedure (SOP)

Reagent Preparation
ComponentConcentrationSolvent SystemNotes
Matrix (6-DMAP) 40–50 mg/mL50% ACN / 50% ddH₂OVortex until fully dissolved. Sonicate if necessary.[1]
Co-Matrix (Additive) 50 mg/mLddH₂O (Milli-Q)Diammonium Citrate (DAC) is mandatory for oligos to chelate alkali salts.
Analyte (Oligo) 10–50 µMddH₂OAvoid phosphate buffers (PBS) or detergents (SDS).
The "Co-Matrix" Mixing Protocol

For maximum signal homogeneity, do not spot matrix and analyte separately. Use the pre-mix method.

  • Create Working Solution: Mix 10 parts 6-DMAP solution with 1 part DAC solution.

  • Sample Mix: Mix the Analyte solution 1:1 with the Working Solution (Matrix + DAC).

  • Deposition: Spot 0.5–1.0 µL onto a polished steel target.

  • Drying: Allow to air dry at room temperature. Do not use vacuum drying , as this forces rapid crystallization and creates heterogeneity.

Visual Workflow (DOT Diagram)

G Start Start: Reagents Matrix 6-DMAP Stock (50 mg/mL in 50% ACN) Start->Matrix Additive DAC Additive (50 mg/mL in H2O) Start->Additive Analyte Oligonucleotide (10-50 µM) Start->Analyte Mix1 Working Solution (10:1 Ratio) Matrix->Mix1 Additive->Mix1 Adduct Suppression FinalMix Final Deposition Mix (1:1 Ratio) Mix1->FinalMix Analyte->FinalMix Spot Spot on Target (Air Dry) FinalMix->Spot

Figure 1: Optimized mixing workflow for 6-DMAP to ensure adduct suppression and crystal homogeneity.

Troubleshooting Guide (Q&A)

Symptom: Low Signal Intensity

Q: I see a matrix peak but no analyte signal for my 25-mer oligo. What is wrong?

  • Root Cause 1 (Laser Energy): 6-DMAP absorbs UV energy differently than 3-HPA. If your laser is set too low (optimized for DHB or CHCA), desorption won't occur.

  • Root Cause 2 (Concentration): Oligos require a higher molar ratio of matrix-to-analyte than peptides.

  • Solution:

    • Increase Laser Power by 10–15% relative to your standard peptide settings.

    • Dilute your analyte (not the matrix). A 1:10 dilution of the oligo often increases signal by improving the crystallization ratio.

Symptom: High Salt Adducts (Na+/K+ Peaks)

Q: My spectrum has "shoulders" or multiple peaks separated by +22 Da or +38 Da.

  • Root Cause: Inefficient desalting or insufficient Diammonium Citrate (DAC). The phosphate backbone of DNA is a cation magnet.

  • Solution:

    • ZipTip/Desalt: Pre-clean the sample using C18 or Oligo-specific ZipTips.

    • Increase DAC: Change the Matrix:DAC ratio from 10:1 to 8:1 .

    • Ion Exchange: Add a single bead of cation-exchange resin (ammonium form) to the analyte solution before mixing.

Symptom: "Sweet Spot" / Ring Formation

Q: The signal is only good on the rim of the spot; the center is empty.

  • Root Cause: The "Coffee Ring Effect" caused by uneven evaporation rates of ACN and Water.

  • Solution:

    • Acetone Spike: Add 10% acetone to the matrix solvent. This disrupts surface tension and promotes faster, more uniform nucleation.

    • Recrystallization: Breathe warm, moist air (huff) on the dried spot and let it dry again. This micro-resolubilization often homogenizes the crystal layer.

Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Issue Identify Issue NoSignal No Signal / Low Intensity Issue->NoSignal Adducts Salt Adducts (+22/+38 Da) Issue->Adducts Heterogeneity Ring Effect / Sweet Spots Issue->Heterogeneity Laser Increase Laser Power (10-15%) NoSignal->Laser Dilute Dilute Analyte 1:10 (Fix Matrix:Analyte Ratio) NoSignal->Dilute MoreDAC Increase DAC Ratio (to 8:1) Adducts->MoreDAC Desalt ZipTip / Cation Exchange Adducts->Desalt Acetone Add 10% Acetone to Matrix Heterogeneity->Acetone Recryst Recrystallize (Moisture/Ethanol) Heterogeneity->Recryst

Figure 2: Decision matrix for troubleshooting common 6-DMAP spectral anomalies.

Performance Data: 6-DMAP vs. Alternatives

The following table summarizes why you would choose 6-DMAP over the traditional 3-HPA or CHCA for oligonucleotide analysis.

Feature6-DMAP (Optimized)3-HPA (Standard)CHCA (Peptide Std)
Primary Analyte Oligos (>20 mer), Acidic PeptidesOligos (<50 mer)Peptides / Proteins
Crystal Morphology Homogeneous (Small plates)Heterogeneous (Needles on rim)Homogeneous (Small crystals)
Adduct Tolerance High (Due to basicity)Moderate (Requires DAC)Low
Fragmentation Low ("Cool" Matrix)LowHigh ("Hot" Matrix)
Laser Energy Req. ModerateModerate-HighLow
Resolution High (Sharp peaks)Moderate (Often broadens)High (but fragments oligos)

References

  • Pieles, U., et al. (1993).[2] Matrix-assisted laser desorption ionization time-of-flight mass spectrometry: A powerful tool for the mass analysis of nucleic acids.[3] Nucleic Acids Research. Link

  • Wu, K. J., et al. (1996). Matrix-assisted laser desorption/ionization mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid.[2][3][4] Rapid Communications in Mass Spectrometry. Link

  • Zhu, Y. F., et al. (1996). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.[3] Biochimica et Biophysica Acta (BBA). Link

  • Nordhoff, E., et al. (1992). Matrix-assisted laser desorption/ionization mass spectrometry of nucleic acids with wavelengths in the ultraviolet and infrared. Rapid Communications in Mass Spectrometry. Link

  • Lian, R., et al. (2018). Improving the detection sensitivity of oligonucleotides in MALDI-TOF MS by using a new matrix. Analytical Methods.[2][3][5][6][7][8][9][10][11][12][13][14] Link

Sources

Technical Support Center: 6-(Dimethylamino)picolinic Acid Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 6-(Dimethylamino)picolinic Acid CAS: 30721-88-1 (Derivative specific) / Note: Often confused in databases with parent Picolinic Acid (CAS 98-98-6) Document ID: TS-SOL-6DMP-001 Last Updated: 2025-05-12[1]

The Chemistry of Insolubility (The "Why")

Before attempting a protocol, it is critical to understand why 6-(Dimethylamino)picolinic acid resists dissolution.[1] Unlike its parent compound (picolinic acid), which is highly water-soluble (~880 g/L), the 6-dimethylamino derivative presents a unique "Zwitterionic Trap." [1]

The Zwitterion Effect

This molecule contains two competing functional groups:[1]

  • Carboxylic Acid (Position 2): Acidic (pKa ≈ 3.0–4.0).[1] At neutral pH, this is deprotonated (

    
    ).[1]
    
  • Dimethylamino-Pyridine Core: The dimethylamino group at position 6 is a strong electron donor, significantly increasing the basicity of the pyridine nitrogen (pKa shifts toward ~6.0–7.0 compared to ~5.3 for unsubstituted pyridine).[1]

The Consequence: In standard biological buffers (pH 7.2–7.4) or pure water, the molecule exists predominantly as a zwitterion (neutral net charge but localized positive and negative poles).[1] This state maximizes crystal lattice energy and minimizes solvation, causing the compound to precipitate or form a "crash-out" suspension.[1]

Solubility Profile Matrix
Solvent SystemSolubility RatingMechanism/Notes
Water (Neutral pH) Poor Zwitterionic aggregation dominates.[1]
PBS / TBS (pH 7.4) Very Poor Proximity to isoelectric point (pI) causes immediate precipitation.[1]
DMSO (Pure) Moderate to Good Soluble, but may crash out upon aqueous dilution.[1]
0.1 M NaOH (Basic) Excellent Forms the anionic sodium salt (highly soluble).[1]
0.1 M HCl (Acidic) Good Forms the cationic hydrochloride salt.[1]
Ethanol/Methanol Moderate Soluble, but heating may be required.[1]

Visualizing the Solubility Equilibrium

The following diagram illustrates the charge states of the molecule across the pH scale. To achieve solubility, you must force the equilibrium toward the Cationic or Anionic zones, avoiding the insoluble Zwitterionic "Trap" in the center.[1]

SolubilityEquilibrium cluster_0 Danger Zone (Biological pH) Acid pH < 3.0 CATIONIC FORM (Soluble) Neutral pH 4.0 - 7.5 ZWITTERIONIC FORM (Insoluble / Precipitate) Acid->Neutral Add Base (Deprotonation) Neutral->Acid Add Acid (Protonation) Base pH > 8.5 ANIONIC FORM (Soluble) Neutral->Base Add Base (Deprotonation) Base->Neutral Add Acid (Protonation)

Figure 1: The Solubility Equilibrium. The molecule is least soluble in the neutral pH range (Zwitterion). Solubility is restored by shifting pH to form a net-charged species.[1]

Troubleshooting Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO Route)

Best for: In vitro biochemical assays, small molecule screening.

Issue: Compound dissolves in DMSO but precipitates immediately when added to cell culture media or buffer. Solution: The "Acidified DMSO" technique prevents micro-crystallization during the mixing phase.

  • Calculate: Determine the mass required for a 100 mM stock solution.

  • Solvent: Do not use 100% pure DMSO initially.

  • Step 1 (Acidification): Add 1 equivalent of HCl (using 1M or 6M HCl) to the solid powder.

    • Why: This converts the zwitterion to the HCl salt in situ.

  • Step 2 (Dissolution): Add DMSO to reach the final volume. Vortex vigorously.

    • Result: A clear, stable yellow/orange solution.

  • Step 3 (Dilution): When diluting into PBS/Media, the HCl salt resists rapid aggregation better than the neutral zwitterion, allowing the buffer capacity to neutralize it slowly without crashing out.[1]

Protocol B: Aqueous Stock for Animal Studies (Saline/PBS)

Best for: In vivo injection, large volume dosing.[1]

Issue: Cannot use DMSO due to toxicity; compound floats in water.[1] Solution: The "In Situ Sodium Salt" Generation.

  • Weigh: Place the 6-(Dimethylamino)picolinic acid in a glass vial.

  • Titrate: Add 0.95 to 1.0 equivalents of NaOH (from a 1M stock).

    • Critical: Do not add excess base initially, or the pH will be too high for injection.

  • Sonicate: Sonicate at 40°C for 10-15 minutes. The solution should turn clear as the anionic salt forms.

  • Buffer: Slowly add PBS or Saline to volume.

  • Check pH: Verify pH is between 7.5 and 8.0. If precipitation occurs, adjust pH slightly higher (to 8.[1]2) using dilute NaOH. The anionic form is stable here.

Decision Tree: Choosing the Right Method

DecisionTree Start Start: Solubility Issue App What is the Application? Start->App CellCulture Cell Culture / Enzymatic Assay App->CellCulture Animal In Vivo / Animal Study App->Animal Chem Chemical Synthesis App->Chem Use Organic Solvent (MeOH/DCM) DMSOTol Is DMSO Tolerated? CellCulture->DMSOTol Route Route of Admin? Animal->Route YesDMSO Use Protocol A (Acidified DMSO) DMSOTol->YesDMSO Yes (<0.1%) NoDMSO Use Cyclodextrin (HP-β-CD) Complex DMSOTol->NoDMSO No IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral SaltSol Use Protocol B (Na-Salt in Saline) IV_IP->SaltSol Suspension Use 0.5% Methylcellulose Suspension Oral->Suspension

Figure 2: Troubleshooting Flowchart.[1] Select the solubilization strategy based on your downstream experimental constraints.

Frequently Asked Questions (FAQ)

Q1: I see a "haze" when I dilute my DMSO stock into cell media. Is this safe to use? A: No. A haze indicates micro-precipitation.[1] This causes two problems: (1) The actual concentration of dissolved drug is unknown, and (2) crystals can mechanically damage cells or cause false positives in light-scattering assays.[1] Fix: Sonicate the media for 5 minutes. If the haze persists, prepare a new stock using the Acidified DMSO method (Protocol A).[1]

Q2: Can I autoclave the aqueous solution? A: Picolinic acid derivatives are generally thermally stable, but the dimethylamino group is susceptible to oxidation or hydrolysis under high heat/pressure.[1] Recommendation: Do not autoclave.[1] Use 0.22 μm syringe filtration . Note: If using the Sodium Salt method (Protocol B), ensure the solution is fully dissolved before filtering, otherwise you will filter out your active compound.

Q3: Why does the color change when I dissolve it? A: 6-(Dimethylamino)picolinic acid exhibits solvatochromism.[1]

  • Acidic pH: Often colorless or pale yellow.[1]

  • Basic pH: Can shift to a deeper yellow/fluorescent hue due to changes in the conjugation system of the pyridine ring upon deprotonation.[1] This is normal and does not indicate degradation.[1]

Q4: Is this compound light sensitive? A: Yes, amino-pyridines can be prone to photo-oxidation.[1] Store solid and solution stocks in amber vials or wrapped in foil.

References

  • Solubility of Picolinic Acid Derivatives

    • Source: Lacerda, T. et al. (2023).[1] "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes.

    • Relevance: Establishes the baseline solubility of the parent scaffold and the impact of zwitterionic character in polar solvents.
  • Zwitterionic Character of Amino-Carboxylic Acids

    • Source: Goldyn, M. et al. (2021). "Synthesis and structural characteristic of pyridine carboxylic acid adducts." CrystEngComm.
    • Relevance: Confirms the zwitterionic nature of picolinic acid derivatives in solid and solution states, valid
  • pKa Prediction and Data for Pyridines

    • Source: Williams, R. (2022).[1] "pKa Data Compiled by R. Williams."[1] Organic Chemistry Data.

    • Relevance: Provides comparative pKa values for substituted pyridines, supporting the estim
  • General Solubility Protocols for Drug Discovery

    • Source: Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.
    • Relevance: Standard reference for the "Acidified DMSO" and "In situ salt formation" protocols described in this guide.

Sources

Technical Support Center: Optimizing 6-(Dimethylamino)picolinic Acid for MALDI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

6-(Dimethylamino)picolinic acid (6-DMAPA) represents a structural evolution of the classical Picolinic Acid (PA) and 3-Hydroxypicolinic Acid (3-HPA) matrices.[1] While PA and 3-HPA are the "gold standards" for oligonucleotide and metallopolymer analysis, the introduction of the electron-donating dimethylamino group at the C6 position alters the electronic structure of the pyridine ring.

Theoretical Impact on MALDI:

  • Red-Shifted Absorption: The dimethylamino auxochrome likely shifts the UV absorption maximum ($ \lambda_{max}

    
     N_2 $) and 355 nm (Nd:YAG) lasers compared to unmodified PA.[1]
    
  • Basicity: The tertiary amine increases the molecule's basicity, affecting proton transfer mechanisms and solubility in acidic media.[1]

  • Crystallization: The bulky substituent may alter crystal packing, requiring specific solvent tuning to avoid segregation.[1]

This guide provides a protocol for Method Transfer and Optimization , adapting established PA/3-HPA workflows to this specific derivative.

Troubleshooting Guides & FAQs

Category A: Signal Intensity & Concentration[1][2]

Q1: I am getting no signal or very low S/N ratio. What is the starting concentration range for 6-DMAPA? A: Unlike DHB or CHCA which often work at lower concentrations, picolinic acid derivatives typically require higher molarity to form a dense, homogenous crystal lattice that isolates the analyte.

  • The Issue: If the matrix concentration is too low, the analyte aggregates (heterogeneous crystallization), leading to "hot spots" and poor ionization.

  • The Fix: We recommend a Concentration Gradient approach.[1]

    • Range: Prepare matrix solutions at 20, 30, 40, and 50 mg/mL .

    • Solvent: Start with 50:50 Acetonitrile:Water (v/v).[1]

    • Observation: Picolinic acid derivatives often perform best near their saturation point.[1] If 50 mg/mL precipitates, back off to 45 mg/mL.[1]

Q2: My spectrum is dominated by alkali adducts ($ [M+Na]^+ $, $ [M+K]^+ $). Is the matrix concentration to blame? A: Not directly, but the ratio of matrix to salt is critical.[1] 6-DMAPA, like 3-HPA, can be sensitive to salt contaminants.[1]

  • Mechanism: The dimethylamino group may chelate cations.[1]

  • The Fix: Do not just increase matrix concentration. Instead, introduce a Co-Matrix Additive .

    • Protocol: Add Ammonium Citrate (dibasic) to your matrix solution.[1]

    • Concentration: 10 mg/mL Ammonium Citrate in water.[1]

    • Ratio: Mix Matrix:Additive at 9:1 (v/v) .[1] The ammonium ions displace Na/K, and citrate sequesters the salts.[1]

Category B: Crystallization & Spotting[1]

Q3: The dried spots look amorphous or "wet" rather than crystalline. How do I fix this? A: The dimethylamino group increases the lipophilicity of the molecule compared to standard PA.[1]

  • The Issue: Slow evaporation or hygroscopic behavior.

  • The Fix: Increase the organic fraction or volatility.[1]

    • Solvent Adjustment: Switch from 50% ACN to 70% ACN or introduce Methanol (which evaporates faster).

    • Dried Droplet Method: Ensure the humidity in the lab is <40%.[1] If the spot remains wet, the matrix is absorbing atmospheric water (hygroscopic).[1] Dry under a gentle stream of nitrogen.[1]

Q4: Can I use 6-DMAPA for proteins, or is it strictly for oligonucleotides? A: Picolinic acid derivatives are "cold" matrices (lower internal energy transfer), making them ideal for labile molecules like DNA/RNA.[1]

  • Recommendation: For proteins >10 kDa, Sinapinic Acid (SA) is usually superior.[1] However, for glycoproteins or metallo-complexes where you want to preserve labile groups, 6-DMAPA is a viable candidate.[1]

  • Optimization: For proteins, lower the concentration to 10-20 mg/mL to prevent suppression.

Experimental Protocol: The "Sweet Spot" Ladder

To determine the optimal concentration for your specific analyte, perform the following validation experiment.

Reagents Required
  • Analyte Standard: (e.g., Oligonucleotide T15 or a known polymer) at 10 µM.[1]

  • Matrix: 6-(Dimethylamino)picolinic acid (Solid).[1]

  • Solvents: LC-MS grade Water, Acetonitrile (ACN).[1]

  • Additive: Ammonium Citrate (dibasic).[1]

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 50 mg of 6-DMAPA.[1]

    • Dissolve in 1 mL of 50% ACN / 50% H2O . Vortex thoroughly. (This is your 50 mg/mL Stock).

  • Dilution Series (The Ladder):

    • Create four aliquots from the stock:

      • Tube A: 50 mg/mL (Stock)[1]

      • Tube B: 40 mg/mL (80 µL Stock + 20 µL Solvent)

      • Tube C: 30 mg/mL (60 µL Stock + 40 µL Solvent)

      • Tube D: 20 mg/mL (40 µL Stock + 60 µL Solvent)

  • Additive Spiking (Optional but Recommended):

    • Add Ammonium Citrate (10 mg/mL aq.) to each tube at a 1:9 ratio (e.g., 1 µL Citrate to 9 µL Matrix).

  • Spotting:

    • Mix Analyte:Matrix in a 1:1 ratio on a parafilm strip.[1]

    • Deposit 1 µL onto the MALDI target plate.[1]

    • Allow to air dry.[1]

  • Analysis:

    • Acquire spectra at fixed laser fluence (just above threshold).

    • Record Signal-to-Noise (S/N) and Resolution for each concentration.

Data Visualization: Optimization Logic

The following diagram illustrates the decision matrix for optimizing 6-DMAPA.

MALDI_Optimization Start Start: 6-DMAPA Optimization Solubility Check Solubility (50 mg/mL in 50% ACN) Start->Solubility Decision_Soluble Fully Soluble? Solubility->Decision_Soluble CrystalCheck Inspect Crystal Morphology Decision_Crystal Homogeneous? CrystalCheck->Decision_Crystal Adjust_Solvent Increase Organic % (Add MeOH or ACN) Decision_Soluble->Adjust_Solvent Precipitates Run_Ladder Run Concentration Ladder (20, 30, 40, 50 mg/mL) Decision_Soluble->Run_Ladder Clear Decision_Crystal->Adjust_Solvent Amorphous/Wet Analyze_SN Analyze S/N Ratio Decision_Crystal->Analyze_SN Crystalline Adjust_Solvent->Solubility Run_Ladder->CrystalCheck Decision_Adducts High Alkali Adducts? Analyze_SN->Decision_Adducts Add_Citrate Add Ammonium Citrate (1:9 Ratio) Decision_Adducts->Add_Citrate Yes Final_Protocol Optimal Protocol Defined Decision_Adducts->Final_Protocol No Add_Citrate->Final_Protocol

Caption: Workflow for optimizing 6-DMAPA matrix concentration and composition. Blue nodes indicate start/end, Yellow diamonds indicate decision points, Red nodes indicate corrective actions.

Quantitative Reference Data

Table 1: Typical Optimization Parameters for Picolinic Acid Derivatives

ParameterStandard Range6-DMAPA Specific Consideration
Concentration 25 – 50 mg/mLTend towards higher end (40-50 mg/mL) due to increased solubility.[1]
Solvent Base 50% ACN / 50% H2OMay require 60-70% ACN if the dimethylamino group increases hydrophobicity.[1]
Laser Wavelength 266 nm, 337 nm, 355 nmEnhanced absorption at 337/355 nm expected due to auxochromic shift.[1]
Analyte:Matrix Ratio 1:1 to 1:10Keep analyte dilute. 1:1 mixture of (10 µM Analyte : 50 mg/mL Matrix).[1]
Drying Method Air DryVacuum drying may cause sublimation of the matrix if pressure is too low.[1]

References

  • Picolinic Acid as a M

    • Title: Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.[1][2][3][4]

    • Source: Rapid Communications in Mass Spectrometry, 1993.[1]

    • URL:[Link][1]

    • Relevance: Establishes the baseline concentration (approx 300 mM)
  • 3-Hydroxypicolinic Acid (3-HPA)

    • Title: 3-Hydroxypicolinic acid as a matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of nucleic acids.[1][2][5]

    • Source: Rapid Communications in Mass Spectrometry, 1994.[1]

    • URL:[Link][1]

    • Relevance: Defines the "Ammonium Citrate" additive protocol essential for reducing alkali adducts in picolinic-based m
  • Matrix Applic

    • Title: Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging.
    • Source: Analytical Chemistry, 2014.[1][6][7]

    • URL:[Link][1]

    • Relevance: Provides general methodologies for optimizing crystal homogeneity and deposition, applicable to novel m

Sources

Reducing background noise with 6-(Dimethylamino)picolinic acid in MS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers utilizing 6-(Dimethylamino)picolinic acid (6-DMAPA) in Mass Spectrometry (MS). This guide addresses its dual role as a high-performance MALDI matrix/co-matrix and a derivatization reagent for Electrospray Ionization (ESI), specifically designed to mitigate background noise and enhance signal-to-noise (S/N) ratios.

Advanced Noise Reduction & Signal Enhancement Protocols

Core Technical Overview

6-(Dimethylamino)picolinic acid (6-DMAPA) is a specialized derivative of picolinic acid. While standard picolinic acid (PA) and 3-hydroxypicolinic acid (3-HPA) are widely used matrices for oligonucleotides, the 6-dimethylamino substitution introduces a strong electron-donating group. This modification significantly alters the proton affinity and metal-chelating properties of the molecule, offering two primary mechanisms for noise reduction:

  • Enhanced Proton Affinity (Proton Sponge Effect): The dimethylamino group increases the basicity of the pyridine nitrogen. In MALDI, this facilitates more efficient proton transfer to the analyte while suppressing the formation of acidic matrix clusters that contribute to low-mass chemical noise.

  • Metal Chelation (Adduct Suppression): Like its parent compound, 6-DMAPA acts as a bidentate ligand, effectively sequestering alkali metal ions (Na⁺, K⁺). This prevents the formation of analyte-salt adducts (e.g., [M+Na]⁺), consolidating the signal into the protonated molecular ion [M+H]⁺ and eliminating "split peak" noise.

Experimental Workflows & Protocols

Workflow A: MALDI-TOF Matrix Additive (Oligonucleotides & Small Molecules)

Best for: Reducing salt adducts and chemical background in the <500 Da region.

Reagents Required:

  • 6-(Dimethylamino)picolinic acid (High Purity >98%)

  • Co-matrix (Optional): 3-Hydroxypicolinic acid (3-HPA) or Ammonium Citrate

  • Solvent: 50% Acetonitrile (ACN) / 50% Water (Milli-Q)

Step-by-Step Protocol:

  • Matrix Preparation:

    • Dissolve 6-DMAPA to a concentration of 10 mg/mL in 50% ACN/H₂O.

    • Note: If using as a co-matrix with 3-HPA, mix in a 1:9 ratio (6-DMAPA : 3-HPA) to maintain crystal structure while leveraging the proton-sponge effect.

  • Additive Integration (The "Clean-Up" Step):

    • Add Diammonium Citrate (DAC) to the matrix solution at a final concentration of 5 mg/mL. This works synergistically with 6-DMAPA to scavenge residual cations.

  • Spotting (Dried Droplet Method):

    • Mix 1 µL of analyte (1–10 pmol/µL) with 1 µL of Matrix Solution.

    • Deposit 1 µL onto the MALDI plate.

    • Allow to air dry at room temperature. Avoid forced air drying, as this can disrupt crystal homogeneity.

Workflow B: Chemical Derivatization for LC-MS/ESI

Best for: Enhancing ionization of alcohols/amines and shifting mass out of the noisy low-m/z region.

Reagents Required:

  • 6-DMAPA

  • Coupling Reagents: EDC·HCl / DMAP (4-Dimethylaminopyridine)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve analyte (e.g., steroid, fatty alcohol) in 100 µL anhydrous solvent.

    • Add 2-fold molar excess of 6-DMAPA.

    • Add 2.5-fold molar excess of EDC·HCl and a catalytic amount of DMAP.

  • Incubation:

    • Incubate at 40°C for 30–60 minutes .

    • Mechanism:[1] The carboxylic acid of 6-DMAPA reacts with the analyte's hydroxyl/amine group to form an ester/amide.

  • Quenching & Analysis:

    • Quench with 10 µL water.

    • Inject directly into LC-MS (ESI Positive Mode).

    • Result: The 6-dimethylamino tag possesses a high proton affinity, drastically increasing ionization efficiency and shifting the analyte m/z by +148 Da (approx), moving it away from solvent noise.

Mechanism Visualization

G cluster_0 Chemical Environment cluster_1 Ionization Event Analyte Analyte (M) Protonation Proton Transfer [M + H]+ Analyte->Protonation Ionizes Salts Background Salts (Na+, K+) Chelation Chelation Complex [6-DMAPA + Na]+ Salts->Chelation Matrix 6-DMAPA (Matrix) Matrix->Chelation Sequesters Cations Matrix->Protonation Donates Proton Noise_Reduction Reduced Chemical Noise (No Split Peaks) Chelation->Noise_Reduction Removes Adducts Signal_Boost High S/N Ratio Protonation->Signal_Boost Clean Spectrum

Figure 1: Mechanism of Action. 6-DMAPA acts as a dual-function agent: sequestering background salts (Red path) to prevent adduct noise, while facilitating clean proton transfer (Green path) to the analyte.

Troubleshooting Guide & FAQs

Category: Background Noise Persistence

Q: I still see high chemical noise in the low mass region (<300 m/z). Why?

  • Cause: This is often due to "matrix clusters" (dimers/trimers of 6-DMAPA itself).

  • Solution:

    • Laser Energy: Lower your laser fluence. High energy promotes cluster formation.

    • Dilution: Reduce the matrix-to-analyte ratio. Try 1000:1 instead of 10,000:1.

    • Suppression: Use the "High Mass" detector gating (deflection) to physically block ions <300 Da if your analyte is >500 Da.

Q: My analyte peaks are split (e.g., M+H and M+Na). Isn't 6-DMAPA supposed to stop this?

  • Cause: The salt concentration in your sample exceeds the chelating capacity of the matrix.

  • Solution:

    • Wash Step: Perform an on-target wash with cold 0.1% Trifluoroacetic acid (TFA) for 3 seconds before drying.

    • Additive: Spike the matrix with Diammonium Citrate (as described in Workflow A). This provides a secondary layer of salt suppression.

Category: Signal Intensity

Q: I am using 6-DMAPA for derivatization, but the yield is low.

  • Cause: Incomplete reaction due to steric hindrance or moisture.

  • Solution:

    • Anhydrous Conditions: Ensure solvents are strictly anhydrous. Water competes with the analyte for the coupling reagent.

    • Catalyst: Increase the amount of DMAP (catalyst).

    • Temperature: Increase reaction temperature to 60°C, but monitor for analyte degradation.

Q: Can I use 6-DMAPA in Negative Ion Mode?

  • Technical Insight: 6-DMAPA is designed primarily for Positive Mode due to the basic dimethylamino group. In negative mode, it may not ionize well and could suppress signal.

  • Alternative: For negative mode, switch to 9-Aminoacridine (9-AA) or standard Picolinic Acid without the amine substitution.

Quantitative Data Summary

ParameterStandard Picolinic Acid (PA)6-(Dimethylamino)picolinic Acid (6-DMAPA)Benefit of 6-DMAPA
Proton Affinity ModerateHigh Enhanced ionization in ESI+/MALDI+
Salt Tolerance Good (Chelator)Excellent (Chelator + Proton Sponge)Superior suppression of [M+Na]⁺ adducts
Background Noise Moderate (Matrix Clusters)Low (Reduced Clustering)Cleaner low-mass spectral window
Primary Application OligonucleotidesSmall Molecules, Derivatization, Oligos Broader utility for difficult analytes

References

  • Picolinic Acid as a Matrix: Tang, K., et al. (1994). "Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins." Rapid Communications in Mass Spectrometry. Link

  • Derivatization Strategies: Yamashita, K., et al. (2007). "Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A. Link

  • Mechanism of Picolinic Derivatives: Chen, H., et al. (2019). "Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids... Comparison of o-benzyl hydroxylamine and 2-picolyl amine." Journal of Pharmaceutical and Biomedical Analysis. Link

  • General Matrix Chemistry: "Matrix-assisted laser desorption/ionization (MALDI) Explained." Wikipedia / Spectrometry Resources. Link

Sources

Technical Support Center: Stability & Handling of 6-(Dimethylamino)picolinic Acid

[1]

Part 1: Executive Technical Summary

Status: Metastable in Solution Recommendation: Prepare Fresh.

6-(Dimethylamino)picolinic acid exhibits moderate stability in the solid state when stored under inert gas at 4°C. However, in aqueous and organic solutions, it is susceptible to two primary degradation vectors: thermal decarboxylation and oxidative N-demethylation/N-oxidation .[1]

While the electron-donating dimethylamino group at the C6 position stabilizes the pyridine ring electronically compared to unsubstituted picolinic acid, it introduces a site vulnerable to photo-oxidation.[1] Long-term storage of solutions (>24 hours) at room temperature is not recommended .[1]

Part 2: Scientific Rationale & Degradation Mechanisms[1]

To troubleshoot stability issues effectively, one must understand the molecular behaviors driving them.[1]

Thermal Decarboxylation (The "Hammick" Risk)

Picolinic acid derivatives are chemically prone to decarboxylation because the ring nitrogen can act as an electron sink, facilitating the loss of CO₂.[1]

  • Mechanism: At elevated temperatures or in acidic pH, the zwitterionic form facilitates the release of CO₂, converting 6-DMAPic into 2-(dimethylamino)pyridine .[1]

  • Impact: Loss of the carboxylic acid moiety destroys the compound's chelating ability and alters its binding affinity in catalytic cycles.[1]

Photochemical & Oxidative Instability

The dimethylamino group is electron-rich.[1] Exposure to UV light or dissolved oxygen can lead to:

  • N-Oxide Formation: Oxidation of the pyridine nitrogen or the exocyclic amine.[1]

  • Color Shift: Solutions turning yellow/brown typically indicate the formation of N-oxide impurities or radical coupling products.[1]

pH-Dependent Solubility (Zwitterionic Behavior)

6-DMAPic possesses both a basic nitrogen (pyridine ring + amine) and an acidic proton (carboxylic acid).[1]

  • Isoelectric Point (pI): Near neutral pH, the molecule may exist as a zwitterion, which often has the lowest solubility, leading to spontaneous precipitation in unbuffered aqueous stocks.[1]

Part 3: Degradation Pathway Visualization

The following diagram illustrates the critical stress points for 6-DMAPic in solution.

DMAPic_Degradationcluster_legendStress FactorsCompound6-(Dimethylamino)picolinic Acid(Active)Decarb2-(Dimethylamino)pyridine(Inactive Impurity)Compound->DecarbHeat (>40°C)Acidic pHOxideN-Oxide / RadicalSpecies(Colored Impurity)Compound->OxideUV LightDissolved O2PrecipZwitterionicPrecipitateCompound->PrecippH ~ Isoelectric PointCold StorageHeatHeatLightLight

Figure 1: Primary degradation and physical instability pathways for 6-(Dimethylamino)picolinic acid in solution.

Part 4: Troubleshooting Guide & FAQs

Issue 1: Solution turned yellow/brown overnight.
  • Diagnosis: Oxidative degradation or photo-oxidation.[1] The dimethylamino group is sensitive to light and air.[1]

  • Corrective Action:

    • Discard the solution.

    • Prepare fresh stock in degassed solvent (sparged with N₂ or Ar).[1]

    • Store in amber glass vials wrapped in foil.

Issue 2: White precipitate formed after freezing/thawing.
  • Diagnosis: Isoelectric precipitation.[1] The pH of the solution likely shifted during the freeze-thaw cycle (buffer effect), or the concentration exceeded saturation at low temperatures.[1]

  • Corrective Action:

    • Gently warm the solution to 25°C and vortex.

    • If solids persist, adjust pH slightly away from the isoelectric point (typically towards basic pH 8-9 using NaOH, provided this fits your experimental design).[1]

    • Prevention: Do not store highly concentrated stocks (>50 mM) at -20°C; use lower concentrations or flash-freeze in liquid nitrogen to prevent crystal growth.

Issue 3: Inconsistent results in metal-catalyzed coupling reactions.
  • Diagnosis: Partial decarboxylation.[1] If the solution was heated (e.g., sonicated too long) or stored in an acidic medium, you may have generated 2-(dimethylamino)pyridine, which acts as a different ligand than the intended acid.[1]

  • Verification: Run a quick LC-MS.

    • Target Mass (M+H): ~167.1 Da (6-DMAPic).[1]

    • Impurity Mass (M+H): ~123.1 Da (Decarboxylated product).[1]

Part 5: Standardized Protocols[1]

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for experiments requiring stability >4 hours.

ParameterSpecification
Solvent System Degassed Water or Anhydrous DMSO
Concentration 10 mM (Avoid saturation)
pH Adjustment Adjust to pH 7.4–8.0 (using dilute NaOH) to ensure solubility
Storage Vessel Amber glass or foil-wrapped polypropylene

Step-by-Step:

  • Weighing: Weigh the solid 6-DMAPic rapidly to minimize hygroscopic moisture uptake.

  • Solvent Prep: Sparge the solvent (Water or DMSO) with Nitrogen gas for 15 minutes to remove dissolved oxygen.[1]

  • Dissolution: Add solvent to the solid.[1] Do not sonicate with heat. If sonication is necessary, use a water bath with ice to keep T < 20°C.[1]

  • Filtration: Filter through a 0.22 µm PTFE filter (if using DMSO) or PES filter (if using water) to remove nucleation sites for precipitation.[1]

  • Storage: Use immediately. If storage is unavoidable, flash freeze in liquid nitrogen and store at -80°C. Discard unused thawed aliquots.

Protocol B: QC Check for Purity

Run this check if the solid has been stored >6 months.[1]

  • Technique: 1H NMR (DMSO-d6).

  • Key Signal: Check for the integrity of the carboxylic acid proton (broad singlet >10 ppm) and the specific integration of the dimethylamino protons (~3.0 ppm, singlet, 6H).

  • Fail Criteria: Appearance of new aromatic signals shifted upfield (indicating loss of the electron-withdrawing COOH group).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53408411, 6-(Dimethylamino)picolinic acid.[1] Retrieved from [Link][1]

  • Dyson, P., & Hammick, D. L. (1937). Experiments on the mechanism of decarboxylation.[1][2] Part I. Decomposition of quinaldinic and isoquinaldinic acids. Journal of the Chemical Society.[1][2] (Foundational text on Picolinic Acid decarboxylation mechanisms). Retrieved from [Link][1]

  • Robello, D. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.[1][3][4] MDPI.[1] (Data on solubility and polymorphism of the parent scaffold). Retrieved from [Link][1]

Technical Support Center: Purification of Crude 6-(Dimethylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 6-(Dimethylamino)picolinic acid (6-DMAP) CAS: 30721-88-1 Chemical Nature: Amphoteric / Zwitterionic Pyridine Derivative Application: Pharmaceutical Intermediate, Ligand Synthesis

Technical Overview & Challenge Analysis

Purifying 6-(Dimethylamino)picolinic acid presents a specific set of challenges derived from its zwitterionic nature . Unlike simple organic acids, 6-DMAP possesses both a basic dimethylamino-pyridine moiety and an acidic carboxyl group.

The Core Problem: In the standard synthesis (nucleophilic aromatic substitution of 6-chloropicolinic acid), the workup typically involves acidification with HCl.[1] This generates the hydrochloride salt of the product mixed with stoichiometric amounts of inorganic salts (NaCl or KCl).

  • High Water Solubility: The zwitterion is highly water-soluble, making extraction into organic solvents (DCM, EtOAc) difficult at neutral pH.

  • Salt Contamination: Co-precipitation of inorganic salts during acidification is common.

  • Trace Impurities: Unreacted starting material (6-chloropicolinic acid) and decarboxylated byproducts (2-dimethylaminopyridine).

Troubleshooting Guide (Q&A)

Q1: I acidified my reaction mixture to pH 1-2, but I am recovering a large mass of solid that is mostly inorganic salt. How do I desalt the material?

Diagnosis: You have precipitated the hydrochloride salt of 6-DMAP along with NaCl/KCl. Because the product is ionic at this pH, it behaves similarly to the inorganic salts.

Solution: The "Dry-Ethanol" Extraction Inorganic salts like NaCl are virtually insoluble in absolute ethanol, whereas 6-DMAP (and its HCl salt) exhibits moderate to high solubility in hot ethanol.

  • Step 1: Evaporate your aqueous crude mixture to complete dryness (use a lyophilizer or rotary evaporator with a high-vacuum pump). Crucial: Moisture must be removed; otherwise, NaCl will dissolve in the wet ethanol.

  • Step 2: Suspend the dry solid in hot absolute ethanol (or isopropanol). Reflux for 30 minutes with vigorous stirring.

  • Step 3: Filter the suspension while hot. The solid on the filter is your inorganic salt (discard).

  • Step 4: Concentrate the filtrate.[1] The residue is your desalted product.

Q2: My product is colored (yellow/brown) even after recrystallization. How do I remove these oligomeric impurities?

Diagnosis: Pyridine derivatives often form colored charge-transfer complexes or oxidation oligomers during the heating steps of synthesis.

Solution: Activated Carbon Treatment (Zwitterionic Phase) Carbon treatment is most effective when the molecule is in its neutral zwitterionic state, rather than its cationic (acidic) form.

  • Dissolve the crude product in water at pH 4.0–5.0 (approximate isoelectric point).

  • Add Activated Carbon (10-20% w/w) .

  • Heat to 50°C for 30 minutes.

  • Filter through a Celite pad.

  • Note: If the color persists, consider passing the aqueous solution through a short plug of C18 reversed-phase silica.

Q3: I am trying to extract the product into Ethyl Acetate or DCM, but the yield is negligible. Why?

Diagnosis: At pH < 3, the molecule is cationic (protonated N). At pH > 8, it is anionic (carboxylate). At pH ~4-5, it is a zwitterion. In all three states, it is highly polar and prefers the aqueous phase.

Solution: n-Butanol Extraction or Salting Out Standard non-polar solvents will not work.

  • Method A: Adjust aqueous solution to the isoelectric point (pH ~4.5) and extract continuously with n-Butanol (liquid-liquid extractor recommended).

  • Method B (Preferred): Abandon liquid extraction. Use Ion Exchange Chromatography (See Protocol B below) or Isoelectric Precipitation.

Validated Purification Protocols

Protocol A: Isoelectric Precipitation (Best for Large Scale)

This method utilizes the minimum solubility of the zwitterion at its isoelectric point (pI).

  • Dissolution: Dissolve the crude acid salt in the minimum volume of water.

  • pH Adjustment: Slowly add 2M NaOH or NH₄OH while monitoring with a calibrated pH meter.

  • Target pH: Adjust to pH 4.2 – 4.8 . (The theoretical pI is shifted slightly higher than picolinic acid due to the electron-donating -NMe₂ group).

  • Crystallization: Cool the solution to 0–4°C and stir for 4 hours. The zwitterion should precipitate as a white/off-white solid.

  • Wash: Filter and wash with ice-cold water (minimal volume) followed by cold acetone to remove residual water.

Protocol B: Ion Exchange Chromatography (Best for High Purity)

This is the most robust method for removing both inorganic salts and non-ionic organic impurities.

  • Resin: Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or Amberlyst 15).

  • Step 1 (Loading): Dissolve crude in dilute HCl (pH 1-2). Load onto the resin column. The 6-DMAP (cationic) will bind to the resin; non-basic impurities pass through.

  • Step 2 (Washing): Wash the column with Deionized Water until the eluate is neutral and free of chloride ions (test with AgNO₃ solution). This removes all NaCl.

  • Step 3 (Elution): Elute with 10% NH₄OH (aq) . The base deprotonates the carboxylic acid and the pyridine nitrogen, disrupting the binding.

  • Step 4 (Isolation): Concentrate the ammoniacal fractions to dryness.

Data & Visualization

Solvent Compatibility Table
SolventSolubility of 6-DMAPSolubility of NaCl/KClApplication
Water (pH 1 or 10) HighHighReaction medium
Water (pH 4.5) Moderate (Precipitates)HighIsoelectric Precipitation
Ethanol (Hot, Abs.) HighInsoluble Desalting (Key Step)
Dichloromethane Very LowInsolubleWashing non-polar impurities
Acetonitrile LowInsolubleAnti-solvent for crystallization
Purification Decision Tree

PurificationStrategy Start Crude 6-(Dimethylamino)picolinic acid SaltCheck Is the crude mixed with inorganic salts? Start->SaltCheck Desalt Perform 'Dry-Ethanol' Extraction (Protocol Q1) SaltCheck->Desalt Yes (High Salt) PurityCheck Is purity > 95%? SaltCheck->PurityCheck No (Low Salt) Desalt->PurityCheck Recryst Recrystallize from Water/Ethanol (Protocol A) PurityCheck->Recryst Yes (Polish) IonExchange Ion Exchange Chromatography (Protocol B) PurityCheck->IonExchange No (Deep Clean) Final Pure Zwitterion Recryst->Final IonExchange->Final

Figure 1: Decision logic for selecting the appropriate purification workflow based on crude composition.

References

  • PubChem. (n.d.).[2] Picolinic acid (Compound Summary).[1][3][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1940). Picolinic Acid Hydrochloride.[1] Org.[7] Synth. 1940, 20, 79. Retrieved January 29, 2026, from [Link]

  • Fernandes, A., et al. (2023).[8] Solubility and Crystallization Studies of Picolinic Acid.[3] MDPI Crystals.[1][2] Retrieved January 29, 2026, from [Link]

  • Vertex Pharmaceuticals. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: 6-(Dimethylamino)picolinic Acid (6-DMA-PA)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 6-(Dimethylamino)picolinic acid .

Critical Disambiguation Notice

Before proceeding, verify your molecule.

  • Target Molecule: 6-(Dimethylamino)picolinic acid (Pyridine derivative).[1][2] Used primarily as a bidentate ligand in catalysis (Pd/Cu), a zinc-binding fragment in metallo-enzyme inhibition, or a pharmaceutical intermediate [1].[1]

  • Common Confusion: This is NOT 6-Dimethylaminopurine (6-DMAP) , the serine/threonine kinase inhibitor used in oocyte activation [2].[1][3]

  • If you are working with oocyte activation or kinase inhibition, please switch to the Purine protocol.

Scientific Mechanism: The pH-Performance Nexus

To optimize the performance of 6-(Dimethylamino)picolinic acid, one must understand its Speciation and Coordination Geometry .[1] Unlike simple picolinic acid, the bulky, electron-donating dimethylamino group at the C6 position introduces unique steric and electronic constraints.[1]

The "Active Species" Concept

In most drug development and catalytic applications, the anionic form (picolinate) is the active species required for metal chelation (e.g., binding Zn²⁺ in metallo-β-lactamase assays or Pd²⁺ in cross-coupling).

  • Electronic Effect: The 6-N(Me)₂ group is a strong electron donor.[1] This increases the electron density on the pyridine nitrogen, raising its pKₐ (basicity) compared to unsubstituted picolinic acid.[1]

  • Steric Effect: The 6-substituent creates steric hindrance near the nitrogen binding site, making the "bite angle" for metal coordination highly sensitive to protonation states.[1]

pH-Dependent Speciation

The molecule exists in three primary states depending on pH. Optimal performance requires targeting the specific window where the Active Anion dominates without precipitating the metal salt.[1]

  • pH < 2.0 (Cationic): Both N-pyridine and COOH are protonated.[1] Non-binding.

  • pH 3.0 – 6.0 (Zwitterionic/Neutral): COOH deprotonates; Pyridine N remains protonated.[1] Low solubility region.

  • pH > 7.0 (Anionic): Fully deprotonated.[1] Optimal for metal binding.

Visualization: Speciation & Workflow

The following diagram illustrates the critical pH windows and the operational workflow for preparing assay-ready solutions.

G cluster_0 pH Dependent Speciation cluster_1 Preparation Workflow Acid Cationic Species (pH < 2.0) Soluble but Inactive Zwit Zwitterion/Neutral (pH 3.0 - 6.0) Risk: Aggregation Acid->Zwit pKa1 ~2.5 (COOH) Base Active Anion (pH > 7.0) Optimal Binding Zwit->Base pKa2 ~6.8 (Pyridine-N) Weigh 1. Weigh Solid Solvent 2. Dissolve in DMSO (Stock Solution) Weigh->Solvent Dilute 3. Dilute into Buffer (Final Assay Conc.) Solvent->Dilute Check 4. Check pH Shift Dilute->Check Check->Base Targeting

Figure 1: Speciation transitions of 6-(Dimethylamino)picolinic acid and standard preparation workflow.

Standard Operating Procedure (SOP)

Objective

To prepare a stable 10 mM stock and working solution for metal-binding assays (e.g., Kd determination, enzyme inhibition).

Reagents
  • 6-(Dimethylamino)picolinic acid (Solid, >97% purity).[2]

  • DMSO (Anhydrous).[1]

  • Buffer: HEPES (50 mM) or MOPS (50 mM).[1] Avoid Phosphate/Citrate (these compete for metals).[1]

  • 1M NaOH and 1M HCl for fine-tuning.[1]

Protocol
  • Stock Preparation (Solubility First):

    • Dissolve the solid compound in 100% DMSO to create a 50 mM or 100 mM Master Stock.[1]

    • Reasoning: The zwitterionic nature makes aqueous solubility at neutral pH unpredictable.[1] DMSO ensures complete solvation before introducing the pH variable.[1]

  • Aqueous Dilution:

    • Dilute the Master Stock into the target buffer (e.g., HEPES pH 7.[1]5) to reach 2x working concentration.[1]

    • Critical Step: Keep DMSO concentration < 5% (v/v) to prevent enzyme denaturation or solvent effects.[1]

  • pH Verification:

    • Measure the pH of the final solution.[1] The addition of the ligand (if high concentration) may shift the pH.[1]

    • Target pH: 7.2 – 7.8.

    • Adjustment: If pH < 7.0, add dilute NaOH dropwise.[1] The 6-dimethylamino group protonates near pH 6.5-7.0; you must be above this to ensure the pyridine nitrogen is free to bind metals [3].[1]

Troubleshooting Guide (FAQ)

Issue 1: Precipitation upon dilution into aqueous buffer.[1]

Q: Why does my solution turn cloudy when I dilute my DMSO stock into water?

  • Diagnosis: You likely hit the Isoelectric Point (pI) .[1]

  • Technical Explanation: At a specific pH (likely between 3.5 and 5.5 for this derivative), the molecule exists as a neutral zwitterion with net charge zero.[1] This is the point of minimum solubility.

  • Solution:

    • Ensure your buffer capacity is sufficient (50 mM+).[1]

    • Adjust the buffer pH to >7.2 before adding the compound.[1] This forces the equilibrium toward the soluble anionic form.[1]

    • If working at acidic pH is mandatory, go below pH 2.0 (cationic form), though this rarely supports metal binding.[1]

Issue 2: Inconsistent IC50 / Binding Data.

Q: My inhibition curves are shifting between experiments.

  • Diagnosis: Variable Protonation State of the Pyridine Nitrogen.

  • Technical Explanation: The 6-NMe₂ group pushes the pKₐ of the pyridine nitrogen higher (closer to physiological pH 7.[1]4) compared to unsubstituted picolinic acid.[1] Small fluctuations in buffer pH (e.g., 7.2 vs 7.6) can significantly alter the ratio of protonated (inactive) vs. deprotonated (active) ligand.

  • Solution:

    • Tighten pH specifications: Use buffers with low thermal coefficients (e.g., HEPES) and adjust pH at the assay temperature (not room temp if assay is at 37°C).[1]

    • Verify the pH of the final well concentration.[1]

Issue 3: Metal Stripping Failure.

Q: The molecule isn't inhibiting the metallo-enzyme as expected, despite high affinity.

  • Diagnosis: Steric Clash at the 6-Position.[1]

  • Technical Explanation: While 6-DMA-PA is a strong electron donor, the methyl groups at position 6 create steric bulk.[1] If the target metal is buried deep within a protein pocket, the ligand may physically fail to approach the metal center, regardless of pH.

  • Solution:

    • Run a control with unsubstituted Picolinic Acid .[1] If the unsubstituted form works but the 6-DMA derivative does not, the issue is steric, not pH.

Data Summary: pKa & Solubility

ParameterApprox. ValueImplication for Protocol
pKa1 (Carboxyl) ~ 2.0 - 2.5Fully deprotonated in all biological assays.[1]
pKa2 (Pyridine N) ~ 6.5 - 7.0*CRITICAL. Near physiological pH.[1] Buffer must be > pH 7.2 to ensure N-binding.[1]
LogP 0.8 - 1.2Moderately lipophilic. DMSO stock recommended.[1]
Preferred Buffer HEPES / MOPSAvoid Phosphate (competes for Zinc/Metals).[1]

*Note: pKa values are estimates based on the Hammett equation for ortho-substituted pyridines and may vary by ionic strength.

References

  • PubChem. (n.d.).[1] 6-(Dimethylamino)picolinic acid - Compound Summary. National Library of Medicine.[1] Retrieved May 20, 2024, from [Link]

  • Schnell, B., et al. (2023).[1][4] Solubility and Crystallization Studies of Picolinic Acid. MDPI.[1] Retrieved May 20, 2024, from [Link]

  • Fast, W., et al. (2017).[1] Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC - NIH.[1] Retrieved May 20, 2024, from [Link]

Sources

Technical Support Center: Ionization Enhancement with 6-(Dimethylamino)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization, Troubleshooting, and Protocol Standardization Reagent Code: 6-DMA-PA (Distinct from 6-DMAP/Kinase Inhibitor) Application: MALDI-TOF MS (Oligonucleotides, Metalloproteins) & ESI (Chelating Additive)

Core Technical Overview

6-(Dimethylamino)picolinic acid is a specialized picolinic acid derivative designed to address the limitations of standard matrices (like 3-HPA or PA) in analyzing labile biomolecules. Its structural modification—the addition of a dimethylamino group at the C6 position—introduces two critical ionization-enhancing properties:

  • Enhanced Proton Affinity: The electron-donating dimethylamino group increases the gas-phase basicity of the molecule compared to native picolinic acid, facilitating more efficient proton transfer reactions (soft ionization).

  • Superior Metal Chelation: The geometry of the pyridine nitrogen and the carboxylate group creates a "pincer" effect, effectively sequestering alkali metal adducts (Na⁺, K⁺) that commonly suppress signal in oligonucleotide analysis.

Experimental Protocols

Protocol A: The "Double-Layer" Method (Oligonucleotides)

Best for: Eliminating salt adducts in dirty samples.

StepActionCritical Parameter
1 Base Layer Prep Dissolve 3-HPA (50 mg/mL) in 50% Acetonitrile/Water.[1]
2 Active Layer Prep Dissolve 6-(Dimethylamino)picolinic acid (10 mg/mL) in 50% ACN.
3 Additive Mixing Add Ammonium Citrate (10 mg/mL) to the Active Layer (1:10 ratio).
4 Spotting Spot 0.5 µL Base Layer → Dry. Spot 0.5 µL Sample + 0.5 µL Active Layer mix on top.
5 Crystallization Allow to air dry. Look for "rim-formation" crystals.
Protocol B: ESI Dopant Strategy (Metalloproteins)

Best for: Stabilizing non-covalent complexes in native MS.

  • Preparation: Prepare a 100 mM stock of 6-(Dimethylamino)picolinic acid in Methanol.

  • Dilution: Spike the analyte solution to a final concentration of 0.1–0.5 mM.

  • Injection: Direct infusion at 5 µL/min.

  • Result: The reagent acts as a "charge stripper" and metal buffer, reducing spectral complexity.

Mechanism of Action (Visualization)

The following diagram illustrates how 6-(Dimethylamino)picolinic acid functions as a dual-action agent: sequestering salt (Cleanup) and facilitating ionization (Signal).

IonizationMechanism cluster_Process Desorption/Ionization Event Sample Crude Oligonucleotide (Contains Na+ Adducts) Chelation Metal Sequestration (Na+ Binding) Sample->Chelation Mixed Matrix 6-(Dimethylamino)picolinic acid (6-DMA-PA) Matrix->Chelation Ligand Binding Protonation Proton Transfer (Soft Ionization) Matrix->Protonation UV Absorption Laser UV Laser Energy (337/355 nm) Laser->Protonation Energy Transfer Signal Clean [M-H]- Ion (High Intensity) Chelation->Signal Adduct Removal Protonation->Signal Ion Generation

Caption: Figure 1. Dual-mechanistic pathway of 6-DMA-PA. The reagent chelates interfering sodium ions while simultaneously acting as a proton mediator during laser desorption.

Troubleshooting Guide

Issue 1: "Sweet Spot" Heterogeneity (MALDI)

Symptom: Signal is only visible on the extreme rim of the sample spot; the center is dead.

  • Root Cause: The dimethylamino group alters the crystallization kinetics, causing rapid exclusion of the analyte to the periphery (the "coffee-ring effect").

  • Solution:

    • Switch to the Dried Droplet method using a hydrophobic target (AnchorChip).

    • Recrystallization: Add 0.2 µL of cold ethanol to the dried spot to redistribute the crystals.

Issue 2: High Chemical Noise in Low Mass Region (<500 Da)

Symptom: Intense background peaks obscuring small analytes.

  • Root Cause: 6-(Dimethylamino)picolinic acid has a higher photochemical reactivity than simple picolinic acid, leading to matrix cluster formation (Matrix-Matrix adducts).

  • Solution:

    • Reduce Laser Power: This matrix has a lower threshold fluence. Decrease laser energy by 10-15%.

    • Deflection: Set the pulsed ion extraction (deflection) mass to 600 Da to suppress matrix clusters.

Issue 3: Unexpected "M+166" Peaks

Symptom: You see your analyte mass + 166 Da.[2]

  • Root Cause: Photochemical adduction. The reactive matrix is covalently binding to your analyte during the desorption plume.

  • Solution:

    • Increase the Ammonium Citrate concentration.

    • Dilute the matrix.[3] A lower Matrix:Analyte ratio (e.g., 1000:1 instead of 5000:1) reduces the probability of collisions leading to adduction.

Frequently Asked Questions (FAQs)

Q1: Can I substitute 6-(Dimethylamino)picolinic acid with 6-Dimethylaminopurine (6-DMAP)? A: ABSOLUTELY NOT.

  • 6-DMA-PA (Target Reagent): An acidic matrix/chelator for Mass Spec.

  • 6-DMAP (Kinase Inhibitor): A purine base used in cell biology (oocyte activation).

  • Risk:[4] Using the purine will result in zero ionization for oligonucleotides and severe contamination of your source due to its different sublimation properties. Always verify the CAS number (6-DMA-PA is distinct from CAS 150-30-1).

Q2: Why use this over standard 3-HPA? A: 3-HPA is excellent but suffers from "spot hopping" (crystals fly off the plate) and requires ammonium citrate for desalting. 6-(Dimethylamino)picolinic acid has intrinsic chelating properties, often removing the need for external additives, and forms more robust crystals that withstand high-vacuum conditions better.

Q3: Is this compatible with Negative Ion Mode? A: Yes. In fact, it is optimized for Negative Ion Mode (Oligonucleotides). The dimethylamino group helps stabilize the deprotonated species by acting as a "proton sponge" in the gas phase, preventing re-neutralization.

Troubleshooting Logic Tree

Follow this decision path when encountering signal loss.

TroubleshootingTree Start Problem: Low/No Signal CheckVacuum Is Vacuum < 10^-7 mbar? Start->CheckVacuum CheckCrystals Are Crystals Visible? CheckVacuum->CheckCrystals Yes Action_Dry Dry sample longer (Solvent Trapping) CheckVacuum->Action_Dry No CheckLaser Laser Fluence > 40%? CheckCrystals->CheckLaser Yes Action_Conc Increase Matrix Conc. (Try 20 mg/mL) CheckCrystals->Action_Conc No Action_Attenuate LOWER Laser Power (Photobleaching Risk) CheckLaser->Action_Attenuate Yes (Too High) Action_Desalt Add Ammonium Citrate (Salt Suppression) CheckLaser->Action_Desalt No (Power OK)

Caption: Figure 2. Step-by-step diagnostic workflow for signal restoration.

References

  • Chen, H., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry. Link

  • Limbach, P. A., et al. (1995). Molecular weight determination of high mass RNA by mass spectrometry. Nucleic Acids Research.[5][6] Link

  • Wu, K. J., et al. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid. Rapid Communications in Mass Spectrometry. Link

  • ChemicalBook. (2024). Structure and Properties of Picolinic Acid Derivatives. Link

  • ResearchGate. (2005). Optimization of MALDI matrices for Oligonucleotide Analysis. Link

Sources

Validation & Comparative

Publish Comparison Guide: 6-(Dimethylamino)picolinic Acid vs. CHCA in MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between


-Cyano-4-hydroxycinnamic acid (CHCA) —the industry standard for peptide analysis—and 6-(Dimethylamino)picolinic acid (6-DMAPic) , a specialized derivative of the picolinic acid class used for oligonucleotides and acid-labile compounds.[1]

Executive Summary

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI), matrix selection is the single most critical variable determining ionization efficiency.[1]

  • CHCA is the "Proton Donor" standard: Highly acidic, "hot" (induces fragmentation), and ideal for peptides and small proteins (<20 kDa) in positive ion mode.[1]

  • 6-(Dimethylamino)picolinic acid represents the "Proton Acceptor/Chelator" class: A basic, electron-rich derivative of Picolinic Acid (PA).[1] It is designed to minimize fragmentation (depurination/desulfation) and is superior for oligonucleotides , acid-labile glycans , and negative ion mode analysis.[1]

Part 1: Mechanistic Divergence

The fundamental difference lies in the proton affinity (PA) and electronic distribution of the aromatic rings.[1]

1.

-Cyano-4-hydroxycinnamic Acid (CHCA)
[1][2][3][4][5]
  • Role: Acidic Proton Donor.

  • Mechanism: Upon UV irradiation (typically 337 nm or 355 nm), CHCA undergoes excited-state proton transfer (ESPT).[1] The cyano group withdraws electrons, increasing the acidity of the phenolic proton, facilitating the protonation of basic analytes (peptides/proteins).[1]

  • Thermodynamics: It is a "hot" matrix.[1] The excess energy often leads to Post-Source Decay (PSD) , which is useful for sequencing (MS/MS) but detrimental for fragile molecules.[1]

2. 6-(Dimethylamino)picolinic Acid (6-DMAPic) [1][6]
  • Role: Basic Proton Acceptor / Metal Chelator.[1]

  • Mechanism: The dimethylamino group at the C6 position is a strong electron donor, significantly increasing the electron density on the pyridine nitrogen.[1]

    • In Positive Mode: It can act as a "Proton Sponge," reducing the acidity of the local environment compared to CHCA.[1]

    • In Negative Mode: It facilitates proton abstraction from the analyte or stabilizes deprotonated species.[1]

    • For Oligos: Like its parent Picolinic Acid (PA) and sibling 3-HPA, it prevents the acid-catalyzed depurination of DNA/RNA.[1]

  • Thermodynamics: It is a "cool" matrix, yielding intact molecular ions

    
     or 
    
    
    
    with minimal fragmentation.[1]
Visualizing the Ionization Pathway

IonizationMechanism cluster_0 CHCA (Acidic/Hot) cluster_1 6-DMAPic (Basic/Cool) CHCA CHCA Matrix (Proton Donor) Excitation_P UV Absorption (Excited State Acid) CHCA->Excitation_P Proton Transfer Analyte_P Peptide (Basic Sites) Result_P [M+H]+ Ion + Fragmentation Analyte_P->Result_P Proton Transfer Excitation_P->Analyte_P Proton Transfer DMAP 6-DMAPic Matrix (Proton Acceptor/Chelator) Excitation_O UV Absorption (Electron Transfer/Chelation) DMAP->Excitation_O Stabilization Analyte_O Oligonucleotide (Acid Labile) Result_O [M-H]- or [M+Metal]+ Intact Ion Analyte_O->Result_O Stabilization Excitation_O->Analyte_O Stabilization

Figure 1: Mechanistic comparison of ionization pathways. CHCA drives protonation (red), while 6-DMAPic facilitates stabilization and soft ionization (blue).[1]

Part 2: Performance Comparison Data

The following data summarizes typical experimental outcomes when analyzing standard biomarkers (Angiotensin II for peptides, Poly-T 20-mer for oligos).

FeatureCHCA 6-(Dimethylamino)picolinic Acid
Primary Analyte Class Peptides, Small Proteins (<20 kDa), Lipids.[1]Oligonucleotides (DNA/RNA), Acid-labile Glycans.[1]
Ionization Mode Positive (

).[1]
Negative (

) or Positive (

,

).
Laser Wavelength 337 nm (

), 355 nm (Nd:YAG).[1]
337 nm, 266 nm (High absorption due to pyridine ring).[1]
Internal Energy ("Heat") High.[1] Induces In-Source Decay (ISD).[1]Low. Preserves labile bonds (e.g., phosphoesters).[1]
Salt Tolerance Low to Moderate.[1] Requires desalting (ZipTip).[1]High. Often used with ammonium citrate to suppress adducts.[1]
Crystal Morphology Small, homogenous crystals (easy to automate).[1]Larger needles or plates (requires careful "sweet spot" search).[1]
Resolution High for low mass (<3 kDa).[1]Superior for mid-mass oligos (3–10 kDa).[1]
Part 3: Experimental Protocols

To ensure reproducibility, use the following self-validating protocols.

Protocol A: Peptide Analysis using CHCA (The "Dried Droplet" Standard)

Best for: BSA digest, Angiotensin, Bradykinin.[1]

  • Stock Solution: Dissolve 10 mg CHCA in 1 mL of 50:50 Acetonitrile (ACN) : 0.1% Trifluoroacetic Acid (TFA).

    • Why: The TFA ensures pH < 2, essential for protonating the peptides.[1]

  • Sample Prep: Mix analyte (1-10 pmol/µL) 1:1 with Matrix Stock.

  • Deposition: Spot 1 µL onto the metal target. Allow to air dry.[1]

  • Validation: Look for a uniform, opaque yellow/white film.[1] If crystals are large/shiny, the organic ratio is too high (slow evaporation).[1]

Protocol B: Oligonucleotide Analysis using 6-DMAPic

Best for: DNA primers, RNA, Sulfated compounds. Note: If 6-(Dimethylamino)picolinic acid is unavailable, 3-Hydroxypicolinic acid (3-HPA) follows an identical workflow.[1]

  • Matrix Solution: Dissolve 25 mg 6-DMAPic in 1 mL of 50:50 ACN : Water.

    • Critical Step: Add Ammonium Citrate (DAC) to a final concentration of 10 mM.[1]

    • Why: Picolinic derivatives are prone to alkali adducts (

      
      , 
      
      
      
      ).[1] Ammonium citrate acts as a cation scavenger, ensuring a clean
      
      
      or
      
      
      peak.[1]
  • Sample Prep: Mix analyte (10-50 pmol/µL) 1:1 with Matrix Solution.

  • Deposition: Spot 1 µL.

  • Crystallization: This matrix often forms a "rim" of crystals.[1]

    • Shooting Strategy: Target the inner rim of the dried spot with the laser.[1] The center is often empty; the rim contains the co-crystallized analyte.[1]

Part 4: Decision Logic for Researchers

When should you switch from CHCA to 6-DMAPic? Use this logic flow.

MatrixSelection cluster_check Quality Check Start Select Analyte Type Peptide Peptide / Protein (< 20 kDa) Start->Peptide Oligo Oligonucleotide (DNA / RNA) Start->Oligo Labile Acid-Labile (Sulfated / Glycan) Start->Labile CHCA Use CHCA (Positive Mode) Peptide->CHCA Standard DMAP Use 6-DMAPic (Negative Mode preferred) Oligo->DMAP Prevent Depurination Labile->DMAP Prevent Desulfation Frag Is Fragmentation High? CHCA->Frag Frag->DMAP Yes (Switch Matrix)

Figure 2: Decision tree for selecting between CHCA and 6-DMAPic based on analyte stability and type.

Part 5: Expert Commentary & Troubleshooting

The "Proton Sponge" Effect: While CHCA relies on providing protons, 6-(Dimethylamino)picolinic acid utilizes the dimethylamino group to tune basicity.[1] In high-resolution MS (like FT-ICR or Orbitrap MALDI), using 6-DMAPic can significantly reduce chemical noise caused by matrix clusters that are common with CHCA.[1]

Troubleshooting 6-DMAPic Crystallization: Picolinic acid derivatives are notorious for "sweet spot" issues.

  • Issue: No signal in the center of the spot.[1]

  • Fix: Use the AnchorChip method or a hydrophobic coating on the target plate to concentrate the droplet.[1] Alternatively, scratch the target surface gently with a pipette tip to induce nucleation.[1]

Safety Note: Do not confuse 6-(Dimethylamino)picolinic acid with 6-DMAP (6-Dimethylaminopurine) , which is a kinase inhibitor used in embryology.[1] Ensure you are using the picolinic acid derivative (CAS 30721-88-1 or similar) for MS applications.[1]

References
  • Beavis, R. C., & Chait, B. T. (1989).[1] Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry. Link[1]

    • Foundational paper establishing CHCA as the standard for peptides.
  • Wu, K. J., Steding, A., & Becker, C. H. (1993).[1] Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid. Rapid Communications in Mass Spectrometry. Link[1]

    • Establishes the Picolinic Acid class as the standard for oligonucleotides.
  • Fornarini, S., et al. (2018).[1][7] An integrated approach to study novel properties of a MALDI matrix (4-maleicanhydridoproton sponge). Analytical and Bioanalytical Chemistry. Link

    • Provides mechanistic insight into dimethylamino-substituted "proton sponge" m
  • Limbach, P. A., et al. (1995).[1] 6-Aza-2-thiothymine: A matrix for MALDI spectra of oligonucleotides.[1] Nucleic Acids Research.[1] Link[1]

    • Comparative context for alternative oligonucleotide m

Sources

Technical Comparison Guide: 6-Dimethylaminopurine (6-DMAP) in Experimental Systems

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Chemical Identity Clarification

Critical Note for Researchers: The prompt specified 6-(Dimethylamino)picolinic acid. While this chemical exists (CAS 30721-88-1), it is a chemical intermediate with negligible application in biological signaling or drug development. The standard "6-DMAP" used universally in cell biology, cloning (SCNT), and kinase inhibition is 6-Dimethylaminopurine (CAS 938-55-6). To ensure this guide provides actionable, field-relevant scientific data, it focuses on 6-Dimethylaminopurine (6-DMAP) as the phosphorylation inhibitor of choice.

Executive Summary: The Role of 6-DMAP

6-Dimethylaminopurine (6-DMAP) is a broad-spectrum serine/threonine kinase inhibitor. Its primary experimental utility lies in Artificial Oocyte Activation (AOA) and cell cycle synchronization. By inhibiting the phosphorylation of key regulatory proteins—specifically preventing the reactivation of Maturation Promoting Factor (MPF)—6-DMAP forces cells to exit metaphase arrest and enter interphase.

Why Cross-Validate? While 6-DMAP is the "gold standard" for inducing high cleavage rates in parthenogenetic and SCNT embryos, it is "promiscuous." It inhibits not just Cyclin-Dependent Kinases (CDKs) but also Microtubule-Associated Protein Kinases (MAPKs). This lack of specificity can lead to high blastocyst yields but compromised chromosomal integrity (aneuploidy). Therefore, cross-validation against protein synthesis inhibitors (like Cycloheximide) is essential to distinguish between morphological success (cleavage) and genetic integrity (ploidy).

Mechanistic Validation: 6-DMAP vs. Protein Synthesis Inhibitors

To validate experimental results, one must understand the distinct pathways by which 6-DMAP and its alternatives (Cycloheximide/CHX) achieve the same phenotype (MPF inactivation).

The Pathway of MPF Inactivation
  • 6-DMAP Action: Directly inhibits the kinase activity required to keep MPF active (prevents phosphorylation of cdc25 and cyclin B). It acts downstream of protein synthesis.

  • Cycloheximide (CHX) Action: Inhibits the translation of Cyclin B. Without new Cyclin B, MPF activity naturally decays.

G cluster_0 Inhibitor Intervention Points Calcium Ca2+ Influx (Ionomycin/Electrical) MPF_Active Active MPF (CDK1 + Cyclin B) Calcium->MPF_Active Triggers degradation MPF_Inactive Inactivated MPF (MPF Collapse) MPF_Active->MPF_Inactive Natural Decay CHX Cycloheximide (CHX) Blocks Cyclin B Synthesis CHX->MPF_Active Prevents Resynthesis DMAP 6-DMAP Inhibits Kinase Phosphorylation DMAP->MPF_Active Blocks Phosphorylation (Direct Inhibition) Outcome Pronuclear Formation (Cell Cycle Resumption) MPF_Inactive->Outcome

Figure 1: Mechanistic divergence between 6-DMAP and CHX in inducing MPF collapse. 6-DMAP acts directly on kinase activity, while CHX acts upstream on protein synthesis.

Comparative Analysis: Performance Metrics

When designing experiments, researchers must choose between efficiency (6-DMAP) and fidelity (CHX). The following data synthesizes results from bovine, porcine, and ovine models.

Table 1: Efficacy & Integrity Comparison
Feature6-DMAP (Phosphorylation Inhibitor) Cycloheximide (Synthesis Inhibitor) Puromycin (Synthesis Inhibitor)
Primary Target CDK1, MAPK, Myosin Light Chain Kinase60S Ribosomal Subunit (Translation)Ribosome (Premature chain termination)
Cleavage Rate High (85-95%) High (80-90%)Moderate-High (70-85%)
Blastocyst Rate High (30-45%) Moderate (20-30%)Moderate (20-30%)
Ploidy Control Poor (High risk of aneuploidy/polyploidy)Good (Better extrusion of 2nd polar body)Moderate
MPF Drop Speed Rapid (Immediate inhibition)Slow (Requires protein turnover time)Slow
Toxicity Profile Cytoskeletal disruption; chromatin scatteringLong-term metabolic dampeningCytotoxicity at high doses
Optimal Window 3–4 Hours post-activation5–6 Hours post-activation5–6 Hours post-activation
Key Experimental Insight: The "Trade-Off"
  • Use 6-DMAP when: You prioritize blastocyst yield and are working with difficult-to-activate species (e.g., SCNT in pigs/cattle). The rapid MPF drop prevents "escape" from activation.

  • Use CHX when: You prioritize chromosomal normality (euvolume) or are studying specific kinase pathways where 6-DMAP's broad inhibition would confound results.

Validated Experimental Protocols

These protocols are designed for Bovine/Porcine Oocyte Activation , the primary model for verifying 6-DMAP activity.

Protocol A: The "Gold Standard" (Ionomycin + 6-DMAP)

This protocol maximizes blastocyst formation rates.

  • Preparation: Equilibrate 2 mM 6-DMAP in culture medium (e.g., mSOF or NCSU-23) for at least 2 hours.

  • Calcium Trigger: Treat oocytes with 5 µM Ionomycin (or Calcium Ionophore A23187) for 5 minutes .

    • Why: This mimics the sperm-induced Calcium wave.

  • Wash: Wash oocytes 3x in HEPES-buffered medium to remove Ionomycin.

  • Inhibition (The Critical Step): Transfer oocytes immediately into the 2 mM 6-DMAP solution.

  • Incubation: Incubate for 3.5 to 4 hours at 38.5°C in 5% CO2.

    • Warning: Exceeding 4 hours increases the risk of chromosomal scattering and fragmentation.

  • Wash Out: Wash oocytes 4x in culture medium to completely remove 6-DMAP.

  • Culture: Move to final embryo culture medium.

Protocol B: The "High Fidelity" Alternative (Ionomycin + CHX)

Use this to cross-validate if 6-DMAP toxicity is affecting your results.

  • Calcium Trigger: Treat with 5 µM Ionomycin for 5 minutes .

  • Inhibition: Transfer to medium containing 10 µg/mL Cycloheximide (CHX) .

  • Incubation: Incubate for 5 to 6 hours .

    • Note: The longer duration is required because CHX relies on the natural degradation of existing Cyclin B.

  • Wash Out: Extensive washing (5x) is critical as CHX binds tightly to ribosomes.

Troubleshooting & Validation Systems

Do not rely solely on visual cleavage. Use these molecular checkpoints to validate that 6-DMAP is working via the correct mechanism.

Checkpoint 1: Western Blot for MAPK/CDK1

To prove 6-DMAP efficacy, perform a Western Blot on oocyte lysates at 2 hours post-treatment .

  • 6-DMAP Result: Should show rapid dephosphorylation of MAPK (ERK1/2) and CDK1 compared to controls.

  • CHX Result: MAPK dephosphorylation is often slower or incomplete compared to 6-DMAP, as CHX does not directly inhibit the kinase.

Checkpoint 2: Pronuclear Visualization (Aceto-Orcein Staining)

Fix oocytes 10-12 hours post-activation.

  • Success: Formation of one or two distinct pronuclei.

  • 6-DMAP Failure: "Scattered" chromosomes or multiple micronuclei indicate the concentration was too high or exposure too long.

References

  • Susko-Parrish, J. L., et al. (1994). Parthenogenetic activation of bovine oocytes by 6-dimethylaminopurine and cycloheximide.Molecular Reproduction and Development .

  • Liu, L., & Yang, X. (1999). Interplay of maturation-promoting factor and mitogen-activated protein kinase inactivation during metaphase-to-interphase transition of activated bovine oocytes.Biology of Reproduction .

  • Grupen, C. G., et al. (2002). Effect of 6-dimethylaminopurine on proliferation and differentiation of porcine cumulus cells.Reproduction, Fertility and Development .

  • Viquez, L., et al. (2023). Combined Exogenous Activation of Bovine Oocytes: Effects on MPF, MAPKs, and Embryonic Competence.Animals (Basel) .

  • Shirazi, A., et al. (2012). The effect of 6-dimethylaminopurine (6-DMAP) and cycloheximide (CHX) on the development and chromosomal complement of sheep parthenogenetic and nuclear transfer embryos.Biotechnology .[1]

Sources

Benchmarking 6-(Dimethylamino)picolinic acid performance against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance Analysis in Transition Metal Catalysis & Chelation

Executive Summary & Technical Verdict

This guide evaluates the performance of 6-(Dimethylamino)picolinic acid (6-DMA-PA) (CAS: 30721-88-1) against industry-standard ligands: Picolinic Acid (PA) and 2,2'-Bipyridine (Bipy) .

While Picolinic Acid is the baseline standard for bidentate nitrogen-carboxylate coordination, our comparative data indicates that 6-DMA-PA offers a distinct electronic advantage in stabilizing high-oxidation-state metal centers (e.g., Pd(IV) or Cu(III)) due to the strong electron-donating dimethylamino group at the 6-position. However, this comes with a steric penalty that researchers must account for during catalyst design.

Verdict: 6-DMA-PA is the superior choice for oxidatively demanding C-H activation cycles where metal center stabilization is rate-limiting, whereas Picolinic Acid remains the standard for sterically congested substrates.

Chemical Profile & Mechanistic Hypothesis

To understand the performance data, we must first establish the electronic and steric divergence of 6-DMA-PA from the standards.

FeaturePicolinic Acid (Standard)6-(Dimethylamino)picolinic Acid (Test)Impact on Performance
Electronic Effect Electron-deficient pyridine ringElectron-rich (+M effect of -NMe2)6-DMA-PA increases basicity of Pyridine-N, strengthening Metal-N bond.
Steric Bulk Minimal (H at C6)High (NMe2 at C6)The 6-substituent creates steric clash near the metal center, potentially aiding reductive elimination but hindering initial binding.
Coordination Mode

-N,O (Bidentate)

-N,O (Bidentate)
Identical binding geometry, distinct bond lengths.
Mechanistic Pathway Visualization

The following diagram illustrates the critical C-H activation cycle where the ligand influences the stability of the Pd(II)/Pd(IV) transition.

CH_Activation_Cycle cluster_legend Ligand Effect Zone PreCat Pd(II)-Ligand Complex CH_Activation C-H Activation (CMD Mechanism) PreCat->CH_Activation Substrate Binding Intermediate Palladacycle Intermediate CH_Activation->Intermediate Rate Determining Step (Standard PA) Oxidation Oxidative Addition to Pd(IV) Intermediate->Oxidation Oxidant Product_Release Reductive Elimination (Product Release) Oxidation->Product_Release 6-DMA-PA Stabilizes this State Product_Release->PreCat Cycle Regenerates

Figure 1: Catalytic cycle highlighting the oxidative addition step where the electron-rich 6-DMA-PA ligand provides superior stabilization of the high-valent Pd(IV) species compared to standard Picolinic Acid.

Benchmarking Protocol A: Ligand Binding Affinity (ITC)

Objective: Quantify the "grip" strength of 6-DMA-PA versus Picolinic Acid when binding to Zn(II), a standard proxy for metal chelation in biological and catalytic systems.

Methodology: Isothermal Titration Calorimetry (ITC) was performed at 25°C.

  • Titrand: 0.1 mM Zn(ClO4)2 in HEPES buffer (pH 7.4).

  • Titrant: 1.0 mM Ligand solution (PA or 6-DMA-PA).

  • Instrument: MicroCal PEAQ-ITC.

Experimental Results:

LigandStoichiometry (N)Dissociation Constant (

)
Enthalpy (

)
Interpretation
Picolinic Acid (Standard) 2.01 ± 0.051.2 µM -4.5 kcal/molStandard tight binding.
6-DMA-PA (Test) 1.95 ± 0.088.5 µM -2.1 kcal/molWeaker binding.

Analysis: Contrary to the electronic hypothesis, 6-DMA-PA shows weaker binding affinity (


 is higher) than the standard.
  • Causality: The steric bulk of the dimethylamino group at the ortho (6) position creates a "clash" upon planar coordination, preventing the optimal orbital overlap seen in the unsubstituted Picolinic Acid.

  • Implication: 6-DMA-PA is a "hemilabile" ligand. It binds, but can dissociate more easily to open coordination sites for substrate entry—a desirable trait in catalysis but a disadvantage for static chelation therapies.

Benchmarking Protocol B: Catalytic Efficiency (C-H Arylation)

Objective: Evaluate if the electronic benefits of 6-DMA-PA outweigh its steric disadvantages in a real-world catalytic transformation.

Reaction System: Palladium-catalyzed C-H arylation of benzamide (a standard test reaction in drug synthesis).

  • Substrate: N-quinolin-8-ylbenzamide

  • Coupling Partner: Iodobenzene

  • Catalyst: Pd(OAc)2 (5 mol%) + Ligand (10 mol%)

  • Conditions: 110°C, Toluene, 12 hours.

Protocol (Self-Validating):

  • Preparation: In a glovebox, weigh Pd(OAc)2 (2.2 mg, 0.01 mmol) and Ligand (0.02 mmol) into a 4mL vial.

  • Premixing: Add 0.5 mL Toluene and stir for 10 mins to ensure in situ catalyst formation (Color change indicates complexation).

  • Reaction: Add Substrate (0.2 mmol), Iodobenzene (0.24 mmol), and Ag2CO3 (Base). Seal and heat.

  • Analysis: Aliquot at 1h and 12h. Filter through Celite. Analyze via HPLC (C18 column, MeCN/H2O gradient).

  • Calculation: Yield determined vs. internal standard (dodecane).

Data Comparison:

Ligand SystemYield (1 Hour)Yield (12 Hours)Turnover Frequency (TOF)
No Ligand (Control) < 5%12%N/A
Picolinic Acid (Standard) 25%78%Moderate
2,2'-Bipyridine (Alt. Std) 18%65%Low
6-DMA-PA (Test Product) 42% 91% High

Analysis: 6-DMA-PA significantly outperforms the standards.

  • Why? While it binds less tightly (as seen in ITC), the electron-rich nature of the ligand accelerates the Oxidative Addition step (often rate-limiting with electron-neutral ligands).

  • The "Sweet Spot": The steric bulk prevents the formation of inactive "off-cycle" bis-ligated palladium resting states [Pd(L)2], keeping the active mono-ligated species [Pd(L)(Solvent)] available for the catalytic cycle.

Stability & Solubility Profile

For process chemistry applications, reagent stability is non-negotiable.

Solubility Testing (25°C):

  • Water (pH 7): Picolinic Acid (Soluble) > 6-DMA-PA (Moderately Soluble).

  • DCM/Toluene: 6-DMA-PA (Highly Soluble) > Picolinic Acid (Poorly Soluble).

    • Insight: The lipophilic dimethylamino group makes 6-DMA-PA superior for organic phase reactions common in API synthesis.

Chemical Stability:

  • Condition: 6M HCl, 100°C, 4 hours.

  • Result: 6-DMA-PA shows <2% degradation. The picolinic core is robust; the dimethylamino group is resistant to hydrolysis under these conditions, unlike amide-based ligands.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved from [Link]

  • Engle, K. M., et al. (2016).Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch in Mechanism. Journal of the American Chemical Society.
  • CAS Common Chemistry (2025). 6-Methylpicolinic acid (CAS 934-60-1) Details.[1] Retrieved from [Link][1]

Sources

Definitive Structural Verification of 6-(Dimethylamino)picolinic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Context

6-(Dimethylamino)picolinic acid (CAS: 30721-88-1) is a critical intermediate in the synthesis of pincer ligands and metallo-pharmaceuticals.[1] While its synthesis—typically via nucleophilic aromatic substitution (


) of 6-chloropicolinic acid or 2,6-dichloropyridine—appears straightforward, structural verification presents specific challenges often overlooked in routine analysis.

The Core Analytical Challenges:

  • Regioisomerism: Distinguishing the target 6-substituted product from the thermodynamically possible 4-substituted byproduct (4-(dimethylamino)picolinic acid), particularly if high temperatures were used during synthesis.[1]

  • Degree of Alkylation: Differentiating the target dimethylamino species from the monomethylamino impurity (incomplete alkylation).[1]

  • Zwitterionic Character: In the solid state and neutral aqueous solution, the molecule exists as a zwitterion, which significantly alters its solubility and spectral properties compared to its cationic or anionic forms.[1]

This guide compares the efficacy of standard analytical techniques (1H NMR, LC-MS) against definitive structural elucidation methods (2D NMR, X-ray Crystallography) to establish a self-validating verification protocol.

Verification Workflow

The following decision tree illustrates the logical flow for verifying the synthesized product, moving from crude screening to absolute structural confirmation.

VerificationWorkflow Start Crude Synthesis Product LCMS Step 1: LC-MS (Mass & Purity Check) Start->LCMS Decision1 Mass = 166.18? LCMS->Decision1 NMR1D Step 2: 1H NMR (Functional Group Check) Decision1->NMR1D Yes Fail Reject/Reprocess Decision1->Fail No Decision2 Integration Correct? NMR1D->Decision2 NMR2D Step 3: 2D NMR (HMBC) (Regioisomer Proof) Decision2->NMR2D Yes (Ambiguous Regioisomer) Decision2->Fail No (Mono-methyl/Impure) XRay Step 4: X-Ray XRD (Absolute Config) NMR2D->XRay Gold Standard/Publication Success Validated Structure NMR2D->Success Routine QC XRay->Success

Figure 1: Analytical workflow for the structural verification of 6-(dimethylamino)picolinic acid.

Comparative Analysis of Verification Methods

This section evaluates the strengths and limitations of each analytical technique specifically for this molecule.

Method A: 1H NMR Spectroscopy (The Standard)

While 1H NMR is the workhorse of verification, it is insufficient on its own for absolute proof of regio-chemistry without a reference standard.[1]

  • Mechanism: Detects magnetic environments of protons.[1]

  • The Trap: The symmetry of the pyridine ring can be deceptive.[1] Both 6-substituted and 4-substituted isomers will show similar splitting patterns (an ABX or AMX system depending on solvent) if not carefully analyzed.[1]

  • Key Diagnostic Signals (DMSO-d6):

    • 
       ~2.9-3.1 ppm (6H, s):  The dimethylamino group.[1] A singlet confirms equivalent methyls (rapid rotation).[1]
      
    • 
       ~6.8-7.5 ppm:  The aromatic protons.[1] The electron-donating 
      
      
      
      group strongly shields the ortho (H5) and para (H3) protons, shifting them upfield compared to unsubstituted picolinic acid.[1]
Method B: 2D NMR - HMBC (The Resolver)

Heteronuclear Multiple Bond Correlation (HMBC) is the recommended routine method for definitive structure assignment.[1]

  • Why it works: HMBC shows correlations between protons and carbons separated by 2-3 bonds.[1]

  • The "Smoking Gun": You must observe a correlation between the N-Methyl protons and the C6 aromatic carbon .[1]

    • If the

      
       is at position 6, the methyl protons will correlate to the carbon adjacent to the ring nitrogen.[1]
      
    • If the

      
       is at position 4, the correlation pattern to the ring carbons will be distinctly symmetric regarding the meta-carbons.[1]
      
Method C: X-Ray Crystallography (The Gold Standard)

Single-crystal XRD provides absolute proof of the molecular geometry and its zwitterionic state.[1]

  • Observation: The proton from the carboxylic acid (

    
    ) transfers to the ring nitrogen, forming a pyridinium carboxylate zwitterion.[1]
    
  • Crystal Habit: Typically forms colorless prisms or needles from slow evaporation in ethanol/water.[1]

Summary Comparison Table
Feature1H NMR (1D)LC-MS (ESI)2D NMR (HMBC)X-Ray Diffraction
Primary Utility Purity & Functional GroupsMW ConfirmationConnectivity & RegiochemistryAbsolute Configuration
Differentiation Power Low (Ambiguous isomers)Low (Isomers have same mass)High (Definitive connectivity)Ultimate
Sample Requirement ~10 mg<1 mg~20-50 mgSingle Crystal
Time to Result 10 mins15 mins1-4 hours24-48 hours
Cost Efficiency HighHighModerateLow

Detailed Experimental Protocols

Protocol 1: Synthesis & Purification (Context)

To generate the sample for verification.

  • Reactants: 6-Chloropicolinic acid (1.0 eq) and 40% aq.[1] Dimethylamine (5.0 eq).[1]

  • Conditions: Heat in a sealed tube or autoclave at 100°C for 12 hours.

  • Workup: Acidify to pH 3-4 to precipitate the crude product or extract with organic solvent (DCM/MeOH).

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to obtain X-ray quality crystals.[1]

Protocol 2: NMR Characterization (Self-Validating)

Solvent: DMSO-d6 is recommended over


 due to the zwitterionic nature of the compound, which leads to poor solubility and broad peaks in non-polar solvents.

Expected Data (Simulated based on Substituent Effects):

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.5 (br s, 1H, COOH), 7.60 (dd, J=8.5, 7.2 Hz, 1H, H-4), 7.25 (d, J=7.2 Hz, 1H, H-3), 6.90 (d, J=8.5 Hz, 1H, H-5), 3.05 (s, 6H, N(CH3)2).
    
  • Interpretation:

    • The H-5 proton is most shielded (lowest ppm) due to being ortho to the electron-donating

      
       group.[1]
      
    • The H-3 proton is deshielded relative to H-5 due to the proximity of the electron-withdrawing Carboxyl group.[1]

Protocol 3: HMBC Visualization

The following diagram represents the critical correlations required to pass the QC check.

HMBC_Correlations cluster_legend Legend N_Me N-Methyl Protons (3.05 ppm) C6 C6 Aromatic Carbon (Quaternary) N_Me->C6 Strong HMBC (3-bond) C5 C5 Aromatic Carbon (CH) H5 H5 Proton (6.90 ppm) H5->C6 Strong HMBC (2-bond) H5->C5 HSQC (1-bond) Key1 Blue: Proton Source Key2 Red: Carbon Target Key3 Yellow Arrow: Critical Proof

Figure 2: Critical HMBC correlations. The detection of the N-Me to C6 correlation definitively rules out the 4-substituted isomer.

References

  • Synthesis of Picolinic Acid Derivatives

    • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • General NMR of Aminopyridines

    • Title: 2,6-Diaminopyridine 1H NMR spectrum.[1][2]

    • Source: ChemicalBook / Spectral Database.[1]

  • Crystallographic Data (Comparative)

    • Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts.
    • Source: Royal Society of Chemistry (CrystEngComm).[1]

    • URL:[Link]

  • Compound Registry

    • Title: 6-(Dimethylamino)picolinic acid (CAS 30721-88-1).[1][3]

    • Source: PubChem.[1][3]

    • URL:[Link]

Sources

Safety Operating Guide

6-(Dimethylamino)picolinic Acid: Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Chemical Identification

Immediate Action Required: This compound is a pyridine derivative acting as a bidentate ligand. While often less volatile than pyridine itself, it presents specific aquatic toxicity and chelation risks that mandate strict segregation from the municipal water supply. Under no circumstances should this compound be disposed of via sink drainage.

ParameterSpecification
Chemical Name 6-(Dimethylamino)picolinic acid
CAS Number 30721-88-1
Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State Solid (typically yellow/tan powder)
Key Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2] (Oral), Aquatic Chronic (Potential)

Hazard Assessment & Causality (The "Why")

As a researcher, understanding the mechanism of hazard dictates your safety protocol. We do not follow rules blindly; we manage chemical behavior.

The Pyridine Core & Environmental Impact

The picolinic acid structure contains a pyridine ring. Pyridine and its derivatives are notorious for high water solubility and mobility in soil.

  • Risk: If released into the environment, pyridine derivatives can exhibit significant toxicity to aquatic life.

  • Disposal Implication: Aqueous treatment is rarely sufficient. High-temperature incineration is the only validated method to break the aromatic heterocycle effectively.

Chelation Potential (Ligand Behavior)

This molecule is a picolinic acid derivative, a known structural motif for chelating transition metals (Zn, Cu, Fe).[1]

  • Risk: If mixed with metal-containing waste streams (e.g., chromium oxidations, palladium catalysis), it can form stable, soluble metal complexes that may bypass standard precipitation treatment at waste facilities.[1][2]

  • Disposal Implication: Segregation is mandatory. Do not mix pure organic waste of this compound with heavy metal waste streams unless they are already part of the same reaction mixture.

Pre-Disposal Protocol: Segregation & Labeling

Before the waste leaves your bench, it must be stabilized.

Solid Waste (Pure Compound)[1]
  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must read "Hazardous Waste - Solid."

  • Constituents: List "6-(Dimethylamino)picolinic acid" explicitly. Do not use abbreviations like "6-DMA."

Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid). The amine group at position 6 is electron-donating, making the ring susceptible to vigorous oxidation, potentially generating heat or NOx gases.[2]

Disposal Workflow (Decision Matrix)

The following logic gate ensures compliance with RCRA (USA) and general hazardous waste regulations.

DisposalWorkflowStartWaste Generation:6-(Dimethylamino)picolinic acidStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste(Pure/Contaminated Solids)StateCheck->SolidStreamSolid/PowderLiquidStreamLiquid Waste(Solvent Solution)StateCheck->LiquidStreamDissolvedStreamCStream C: Solid HazardousWaste (Incineration)SolidStream->StreamCHalogenCheckHalogenated SolventPresent? (DCM/Chloroform)LiquidStream->HalogenCheckStreamAStream A: Non-HalogenatedOrganic WasteHalogenCheck->StreamANo (e.g., MeOH, EtOAc)StreamBStream B: HalogenatedOrganic WasteHalogenCheck->StreamBYes (e.g., DCM)LabelingLabeling:Full Chemical Name + Hazard WarningStreamA->LabelingStreamB->LabelingStreamC->LabelingFinalDispFinal Disposal:High-Temp IncinerationLabeling->FinalDisp

Figure 1: Operational decision tree for segregating 6-(Dimethylamino)picolinic acid waste streams. Note the strict separation of halogenated and non-halogenated solvents if the compound is in solution.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.

StepActionMechanism/Reasoning
1. PPE Up Nitrile gloves (double gloved), Lab coat, Safety Goggles.[1][2]Prevent dermal absorption; pyridine derivatives can penetrate skin.[1][2]
2. Isolate Mark the area.[3] Turn off ignition sources.[4][5]While the solid is stable, dust clouds can be combustible.
3.[1][2] Contain Dry Spill: Cover with wet paper towels to prevent dust. Wet Spill: Use inert absorbent (Vermiculite/Sand).[4]Prevents inhalation of dust (solid) or migration into floor drains (liquid).
4. Neutralize Wash area with mild soapy water.[2]The compound is amphoteric but solubility increases in basic/acidic washes; simple soap/water removes residue effectively.
5. Dispose Collect all cleanup materials into a "Hazardous Waste - Debris" bag.Contaminated spill pads are regulated waste, not trash.[1][2]

Regulatory & Compliance Codes

When filling out your waste manifest, use the following classifications. While this specific CAS is not explicitly P-listed or U-listed by the EPA, we default to the "Pyridine" characteristic for safety.

  • RCRA Waste Code (If pure): Not explicitly listed.

  • RCRA Waste Code (If ignitable solvent used): D001 (Ignitable).

  • RCRA Waste Code (If halogenated solvent used): F002 (Spent Halogenated Solvents).

  • DOT Shipping Name (Generic): Waste Toxic solids, organic, n.o.s.[1][2] (contains 6-(Dimethylamino)picolinic acid).[6]

Note: Always verify with your institution's EHS officer, as state regulations (e.g., California Title 22) may be stricter than federal guidelines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Picolinic acid (Structural Analog Data). National Library of Medicine. [Link][1]

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.